N-methyl-1H-indole-2-carboxamide
Description
BenchChem offers high-quality N-methyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOMWQLXUWOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875879 | |
| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69808-71-5 | |
| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1H-indole-2-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-methyl-1H-indole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a blend of theoretical understanding and practical application.
Molecular Identity and Structural Characteristics
N-methyl-1H-indole-2-carboxamide is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structural integrity of this molecule is foundational to its chemical behavior and interactions within a biological system.
Chemical Structure:
Caption: Chemical structure of N-methyl-1H-indole-2-carboxamide.
Key Identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.2 g/mol | |
| CAS Number | 69808-71-5 | |
| InChIKey | GRIOMWQLXUWOJG-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Quantitative Overview
The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and predicted properties for N-methyl-1H-indole-2-carboxamide.
| Property | Value | Method |
| Melting Point (°C) | Not Experimentally Determined (Estimated: 150-200) | - |
| Boiling Point (°C) | Not Experimentally Determined | - |
| Water Solubility | Not Experimentally Determined | - |
| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | XlogP[1] |
| pKa (Acid Dissociation Constant) | Not Experimentally Determined | - |
Expert Insight: The melting point of the precursor, 1-methyl-1H-indole-2-carboxylic acid, is reported to be in the range of 198-200 °C.[2] A structurally related compound, N-benzyl-1-methyl-1H-indole-2-carboxamide, has a reported melting point of 157–159 °C.[3] Based on these values, the melting point of N-methyl-1H-indole-2-carboxamide is anticipated to be within a similar range, though experimental verification is essential. The predicted logP of 2.1 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following section details the standard experimental procedures for determining the key physicochemical properties of N-methyl-1H-indole-2-carboxamide.
Synthesis of N-methyl-1H-indole-2-carboxamide
A plausible synthetic route to N-methyl-1H-indole-2-carboxamide involves the amidation of 1-methyl-1H-indole-2-carboxylic acid. This can be achieved through the following general procedure:
Caption: General workflow for the synthesis of N-methyl-1H-indole-2-carboxamide.
Step-by-step Protocol:
-
Dissolution: Dissolve 1-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent (e.g., HATU or a combination of HOBt and EDC) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution to activate the carboxylic acid.
-
Amine Addition: Introduce methylamine (or its hydrochloride salt with an additional equivalent of base) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-methyl-1H-indole-2-carboxamide.
Determination of Melting Point
The melting point is a fundamental physical property indicative of purity. The capillary method is a standard and reliable technique.[4][5][6]
Caption: Workflow for melting point determination by the capillary method.
Step-by-step Protocol:
-
Sample Preparation: A small amount of the dry, crystalline N-methyl-1H-indole-2-carboxamide is finely powdered.
-
Capillary Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[7][8][9][10]
Caption: Workflow for logP determination using the shake-flask method.
Step-by-step Protocol:
-
Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.
-
Sample Preparation: A known amount of N-methyl-1H-indole-2-carboxamide is dissolved in one of the pre-saturated solvents.
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Acidity Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[11][12][13]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-step Protocol:
-
Sample Preparation: A precise amount of N-methyl-1H-indole-2-carboxamide is dissolved in a suitable solvent, which may be water or a co-solvent system for poorly soluble compounds.
-
Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
Determination of Aqueous and Organic Solubility
Solubility is a critical parameter for drug absorption and formulation. A common method involves determining the concentration of a saturated solution.
Caption: Workflow for the determination of solubility.
Step-by-step Protocol:
-
Sample Preparation: An excess amount of solid N-methyl-1H-indole-2-carboxamide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Result: The determined concentration represents the solubility of the compound in that specific solvent at that temperature.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-methyl-1H-indole-2-carboxamide, along with the standard experimental protocols for their determination. While some experimental data for this specific molecule is not yet publicly available, the provided methodologies and data for related compounds offer a strong foundation for researchers. The accurate determination of these properties is a critical step in the rational design and development of new therapeutic agents.
References
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
Pace Analytical. Determination of Melting Point. Retrieved from [Link]
-
PubChem. N-methyl-1h-indole-2-carboxamide. Retrieved from [Link]
- Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017).
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Scribd. Determination Of Melting Point Of An Organic Compound | PDF. Retrieved from [Link]
-
Scribd. Shake Flask Method | PDF | Science & Mathematics. Retrieved from [Link]
-
Semantic Scholar. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
University of Massachusetts. Solubility of Organic Compounds. Retrieved from [Link]
- Yilmaz, I., & Kaban, G. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1032-1041.
Sources
- 1. PubChemLite - N-methyl-1h-indole-2-carboxamide (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. rjpbcs.com [rjpbcs.com]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Mechanism of Action of Indole-2-Carboxamides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-1H-indole-2-carboxamide scaffold is a privileged chemical structure that forms the core of a diverse range of biologically active compounds. While the specific molecule "N-methyl-1H-indole-2-carboxamide" is not extensively characterized as a standalone agent, the broader class of indole-2-carboxamides has been the subject of intensive research, revealing multiple mechanisms of action across various therapeutic areas. This guide provides a comprehensive overview of the current understanding of how these compounds exert their effects at a molecular level, with a primary focus on their well-documented role as allosteric modulators of the cannabinoid CB1 receptor. Additionally, this document will explore other significant mechanisms, including their activity as antitubercular agents, anticancer compounds, and antiparasitic molecules.
The Indole-2-Carboxamide Scaffold: A Versatile Pharmacophore
The indole-2-carboxamide structure, characterized by an indole ring system with a carboxamide group at the 2-position, has proven to be a highly adaptable foundation for the design of novel therapeutics. Its rigid, planar indole core, combined with the hydrogen-bonding capabilities of the carboxamide linker, allows for a wide range of chemical modifications. These modifications, particularly at the indole nitrogen, the C3, C5, and C6 positions of the indole ring, and the amide nitrogen, have led to the development of compounds with high affinity and selectivity for various biological targets.
Primary Mechanism of Action: Allosteric Modulation of the Cannabinoid CB1 Receptor
The most extensively studied mechanism of action for indole-2-carboxamide derivatives is their ability to act as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[1][2][3] CB1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key component of the endocannabinoid system, which regulates a multitude of physiological processes.[4]
Allosteric modulators bind to a topographically distinct site from the orthosteric site where endogenous ligands (like anandamide and 2-AG) or classical agonists/antagonists bind. This binding induces a conformational change in the receptor that can modulate the binding and/or efficacy of orthosteric ligands.
Positive, Negative, and Biased Allosteric Modulation
Indole-2-carboxamides have been shown to exhibit a range of allosteric effects on the CB1 receptor:
-
Positive Allosteric Modulators (PAMs): Certain indole-2-carboxamides can enhance the binding of orthosteric agonists to the CB1 receptor.[4] This potentiation can lead to a greater physiological response to endogenous cannabinoids.
-
Negative Allosteric Modulators (NAMs): Conversely, some derivatives act as NAMs, decreasing the binding or signaling of orthosteric agonists.[4]
-
Biased Allosteric Modulators: A particularly interesting finding is that some indole-2-carboxamides can act as biased allosteric modulators.[2] This means they can selectively modulate downstream signaling pathways. For example, a compound might enhance agonist-induced β-arrestin signaling while simultaneously inhibiting G-protein coupling.[2] This biased signaling offers a promising avenue for developing drugs with more specific effects and fewer side effects.
Structure-Activity Relationship (SAR) for CB1 Allosteric Modulation
Structure-activity relationship studies have revealed key chemical features of indole-2-carboxamides that govern their interaction with the CB1 receptor.[1][4][5]
-
The carboxamide functionality is essential for the stimulatory effect on the CB1 receptor.[1][3]
-
Substituents on the indole ring , such as a chlorine atom at the 5-position, can significantly influence activity.[1]
-
The nature of the substituent on the amide nitrogen is a critical determinant of potency and efficacy. For instance, N-phenethyl groups with specific substitutions have been shown to confer high stimulatory activity.[1]
-
The C3 position of the indole ring can also be modified to impact the allosteric effects of the ligand.[4]
Signaling Pathways Modulated by Indole-2-Carboxamide CB1 Modulators
The diagram below illustrates the allosteric modulation of the CB1 receptor by an indole-2-carboxamide derivative and its impact on downstream signaling.
Figure 1: Allosteric modulation of the CB1 receptor by an indole-2-carboxamide.
Emerging Mechanisms of Action of Indole-2-Carboxamides
Beyond their effects on the CB1 receptor, the indole-2-carboxamide scaffold has been successfully adapted to target other proteins and pathways implicated in various diseases.
Antitubercular Activity
Indole-2-carboxamides have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6][7]
-
Target: Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as a key target of these compounds.[8][9] MmpL3 is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.
-
Mechanism: By inhibiting MmpL3, indole-2-carboxamides disrupt cell wall synthesis, leading to bacterial death.
-
SAR: Structure-activity relationship studies have shown that lipophilicity plays a significant role in the antitubercular activity of this class of compounds, with specific substitutions on the indole ring and the amide nitrogen enhancing potency.[6][7][10]
Anticancer Activity
Recent research has explored the potential of indole-2-carboxamides as anticancer agents.
-
Targets: A novel series of indole-2-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[11]
-
Mechanism: By inhibiting both EGFR, a key driver of cell proliferation in many cancers, and CDK2, a crucial regulator of the cell cycle, these compounds can induce apoptosis and inhibit the growth of cancer cells.[11]
Antiparasitic Activity
The indole-2-carboxamide scaffold is also being investigated for its efficacy against various parasites.
-
Trypanosoma cruzi (Chagas Disease): Phenotypic screening has identified indole-2-carboxamides with activity against the intracellular amastigote forms of T. cruzi.[12][13] While CYP51 inhibition was initially considered a potential mechanism, it was later deprioritized.[12]
-
Plasmodium falciparum (Malaria): Optimization of indole-2-carboxamide derivatives has yielded compounds with potent antiplasmodial activity.[14] Mechanistic studies suggest that these compounds may interfere with the homeostasis of the parasite's digestive vacuole.[14]
TRPV1 Agonism
Derivatives of N-methyl-1H-indole-2-carboxamide have been designed and synthesized as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[15] TRPV1 is an ion channel involved in the detection and transduction of nociceptive stimuli.
Experimental Protocols for Elucidating the Mechanism of Action
The following are representative experimental workflows for characterizing the mechanism of action of indole-2-carboxamide derivatives, with a focus on CB1 receptor modulation.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a compound to its target receptor and for characterizing its allosteric effects.
Workflow:
Figure 2: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human CB1 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the cell membranes, a radiolabeled orthosteric ligand (e.g., [³H]CP55,940), and varying concentrations of the indole-2-carboxamide test compound.
-
Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
To determine if the compound is a PAM or NAM, perform saturation binding experiments with the radioligand in the presence and absence of the test compound.
-
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays measure the effect of a compound on receptor signaling. The GTPγS binding assay is a common method for assessing G-protein activation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the CB1 receptor as described above.
-
Incubation:
-
Incubate the membranes with a CB1 agonist, varying concentrations of the indole-2-carboxamide test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.
-
The [³⁵S]GTPγS will bind to the Gα subunit upon receptor activation.
-
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS using filtration and quantify the radioactivity as in the radioligand binding assay.
-
Data Analysis: Analyze the data to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
Quantitative Data Summary
The following table summarizes representative data for indole-2-carboxamide derivatives acting on the CB1 receptor, as reported in the literature.
| Compound ID | Target | Assay Type | Value | Reference |
| 13 | CB1 Receptor | Stimulatory Activity | EC50 = 50 nM | [1][3] |
| 21 | CB1 Receptor | Stimulatory Activity | EC50 = 90 nM | [1][3] |
| 11j | CB1 Receptor | Allosteric Modulator | KB = 167.3 nM | [4][5] |
| 11j | CB1 Receptor | Binding Cooperativity | α = 16.55 | [4][5] |
Conclusion and Future Directions
The N-methyl-1H-indole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While the most well-established role for this class of compounds is as allosteric modulators of the CB1 receptor, ongoing research continues to uncover new biological targets and potential applications in areas such as infectious diseases and oncology. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their promising in vitro activity into clinically effective treatments. The development of biased allosteric modulators of the CB1 receptor, in particular, holds significant promise for fine-tuning endocannabinoid signaling and achieving therapeutic benefits with an improved side-effect profile.
References
-
Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., Novellino, E., Di Marzo, V., & Silvestri, R. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 55(11), 5626–5630. [Link]
-
Ahn, K. H., Gopinathan, S., & Kendall, D. A. (2014). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. PubMed, 251(1), 115-24. [Link]
-
Gao, F., Gopinathan, S., & Ahn, K. H. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central, 9(12), 2491-503. [Link]
-
Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., Novellino, E., Di Marzo, V., & Silvestri, R. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. PubMed, 55(11), 5626-30. [Link]
-
Gao, F., Gopinathan, S., & Ahn, K. H. (2016). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed, 9(12), 2491-2503. [Link]
-
Sguassero, G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]
-
Onajole, O. K., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed, 56(22), 9234-48. [Link]
-
Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799. [Link]
-
Spadoni, G., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6263. [Link]
-
Alsayed, S. S. R., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 25(23), 5678. [Link]
-
Onajole, O. K., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(22), 9234-9248. [Link]
-
Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]
-
Sguassero, G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of N-methyl-1H-indole-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide delves into the diverse and potent biological activities of N-methyl-1H-indole-2-carboxamide derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug design. The introduction of an N-methyl-1H-indole-2-carboxamide framework further enhances the drug-like properties of these molecules, offering a versatile platform for structural modifications to fine-tune their biological activity, selectivity, and pharmacokinetic profiles.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
N-methyl-1H-indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative and apoptotic activities against a range of human cancer cell lines.[1][2][3][4][5] Their multifaceted mechanism of action often involves the dual inhibition of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][4]
Mechanism of Action: Dual EGFR/CDK2 Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a common driver in various cancers. CDKs, particularly CDK2, are essential for cell cycle progression. The dual inhibition of both EGFR and CDK2 by certain N-methyl-1H-indole-2-carboxamide derivatives leads to a synergistic anticancer effect, inducing cell cycle arrest and apoptosis.[1][4]
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have revealed key structural features that govern the anticancer potency of these derivatives. Modifications at the 3- and 5-positions of the indole ring, as well as variations in the substituent on the carboxamide nitrogen, have been shown to significantly impact their activity.[1][4] For instance, the presence of a phenethyl moiety on the carboxamide nitrogen and specific halogen substitutions on the indole ring have been correlated with enhanced antiproliferative effects.[1][4]
Experimental Protocol: MTT Assay for Antiproliferative Activity
A crucial in vitro assay to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Panc-1, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-methyl-1H-indole-2-carboxamide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) values.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. N-methyl-1H-indole-2-carboxamide derivatives have demonstrated promising antimicrobial and antifungal activities against a broad spectrum of microorganisms.[6][7][8]
Mechanism of Action
The antimicrobial mechanism of these derivatives can vary. For bacteria, some compounds are proposed to inhibit MurB, an essential enzyme in peptidoglycan biosynthesis.[6] In fungi, the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is a suggested mechanism of action.[6]
Spectrum of Activity
These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli.[6] Their antifungal activity has been observed against species such as Aspergillus fumigatus and Trichophyton viride.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the N-methyl-1H-indole-2-carboxamide derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Certain N-methyl-1H-indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[9][10]
Mechanism of Action
These compounds can suppress the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[9] This suggests an interference with inflammatory signaling pathways, such as the NF-κB pathway.
Other Notable Biological Activities
Beyond the aforementioned areas, N-methyl-1H-indole-2-carboxamide derivatives have shown a range of other interesting biological activities:
-
Antitubercular Activity: Some derivatives have exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11][12]
-
Anti-Trypanosoma cruzi Activity: This scaffold has been explored for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[13][14]
-
CB1 Receptor Allosteric Modulators: Certain derivatives act as negative allosteric modulators of the cannabinoid 1 (CB1) receptor, which has implications for various neurological and psychiatric disorders.[15][16][17]
-
Na+/H+ Exchanger Inhibitors: Inhibition of the Na+/H+ exchanger has therapeutic potential in cardiovascular diseases.[18]
-
Antiplasmodial Activity: Some indole-2-carboxamides have been identified as having activity against the malaria parasite, Plasmodium falciparum.[19]
Synthesis of N-methyl-1H-indole-2-carboxamide Derivatives
A common synthetic route to access these derivatives involves the coupling of a substituted N-methyl-1H-indole-2-carboxylic acid with a desired amine.
General Synthetic Procedure:
-
To a solution of the N-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[1][7]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Add the desired amine to the activated carboxylic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain the desired N-methyl-1H-indole-2-carboxamide derivative.
Conclusion and Future Perspectives
N-methyl-1H-indole-2-carboxamide derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. Future research should focus on optimizing their potency, selectivity, and pharmacokinetic properties through further structure-activity relationship studies and advanced drug design strategies. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.
References
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023-01-16). MDPI. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. [Link]
-
Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed. [Link]
-
Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ResearchGate. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Evaluating the In Vitro Antiproliferative Activity of N-methyl-1H-indole-2-carboxamide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Its derivatives have been shown to exhibit anticancer properties through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, as well as the induction of apoptosis.[1][3][4] This guide focuses on a specific derivative, N-methyl-1H-indole-2-carboxamide, providing a comprehensive framework for researchers and drug development professionals to rigorously assess its in vitro antiproliferative activity. We delve into the rationale behind selecting primary and secondary assays, offer detailed, field-tested protocols for cytotoxicity and cell cycle analysis, and discuss the interpretation of data to elucidate potential mechanisms of action. This document serves as a practical whitepaper, blending established methodologies with expert insights to ensure a robust and logical evaluation of this promising compound class.
Introduction: The Rationale for Investigating N-methyl-1H-indole-2-carboxamide
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in drug discovery.[5][6] Heterocyclic compounds are a cornerstone of this effort, with the indole ring system being particularly prominent due to its unique biological and physicochemical properties.[1] The versatility of the indole scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[7][8]
The indole-2-carboxamide moiety, specifically, has been identified as a key pharmacophore in compounds designed as potential antiproliferative agents.[9][10] Structure-activity relationship (SAR) studies have revealed that modifications to this core can profoundly impact biological outcomes. Notably, research on related indole derivatives has shown that methylation at the N-1 position of the indole ring can enhance antiproliferative activity significantly, in some cases by as much as 60-fold compared to the non-substituted analog.[8]
This observation provides a strong scientific rationale for the focused investigation of N-methyl-1H-indole-2-carboxamide . By combining the established indole-2-carboxamide core with the potency-enhancing N-methyl group, this compound represents a logical candidate for targeted antiproliferative screening. This guide outlines the critical experimental workflow to validate its activity and probe its mechanism.
Foundational Assays for Antiproliferative Screening
A robust assessment of a compound's antiproliferative effects requires a multi-pronged approach. It is crucial to move beyond a single endpoint and employ orthogonal assays that measure different cellular parameters. This strategy minimizes the risk of artifacts and provides a more complete picture of the compound's biological impact.
-
Primary Screening (Cytotoxicity/Cytostasis): The initial goal is to determine if the compound can inhibit cell growth or kill cancer cells, typically summarized by an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. We will detail two gold-standard assays:
-
Secondary Screening (Mechanistic Elucidation): Once antiproliferative activity is confirmed, the next step is to understand how the compound works.
-
Cell Cycle Analysis: This powerful technique uses flow cytometry to reveal at which phase of the cell division cycle the compound exerts its effects, offering critical clues about its molecular target.[14]
-
The following workflow diagram illustrates this logical progression from primary screening to mechanistic insight.
Caption: High-level experimental workflow for evaluating antiproliferative compounds.
Core Methodologies: Step-by-Step Protocols
As a Senior Application Scientist, it is understood that success lies in the details. The following protocols are presented as self-validating systems, with internal controls and critical steps highlighted to ensure reproducibility and trustworthiness.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of N-methyl-1H-indole-2-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization, as it depends on the cell type and its metabolic rate. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11][15] A reference wavelength of >650 nm can be used to correct for background absorbance.[11]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][16] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This assay was famously adopted by the National Cancer Institute (NCI) for its NCI-60 drug screen.[17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A parallel plate should be prepared and fixed at the time of drug addition (Time Zero, T₀) to calculate growth inhibition.
-
Cell Fixation: After the 48/72-hour incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells, incubating for 1 hour at 4°C.[12][17]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or distilled water to remove TCA, unbound dye, and serum proteins.[13][16] Tap the plates on paper towels to remove excess water and allow them to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][18]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[12] Air-dry the plates until no moisture is visible.
-
Solubilization and Reading: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Place the plate on a shaker for 5-10 minutes. Measure the optical density (OD) at 515 nm or a wavelength between 550-580 nm.[16][18]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This flow cytometry-based method quantifies the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. As cells progress through the cell cycle, their DNA content changes predictably: cells in the G0/G1 phase have a normal (2N) DNA content, cells in the S (synthesis) phase have an intermediate amount, and cells in the G2 or M (mitosis) phase have double the normal content (4N).[14] This allows for the quantification of cells in each phase.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency after treatment. Treat cells with N-methyl-1H-indole-2-carboxamide at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Trypsinize adherent cells, combine with the supernatant, and pellet everything by centrifugation (e.g., 250 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[19][20] Fix the cells for at least 30 minutes at 4°C (or overnight at -20°C). Fixation with ethanol is preferred for DNA content analysis as it preserves DNA integrity.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20] The RNase is critical to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) versus side scatter (SSC) plots to exclude debris and doublets.[19][21] Acquire the fluorescence data for PI (typically in the FL2 or PE channel).
-
Data Modeling: The resulting DNA content histogram is analyzed using software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.[20]
Data Presentation and Interpretation
Cytotoxicity Data
The results from the MTT and SRB assays are typically used to calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50).
Table 1: Hypothetical Antiproliferative Activity (GI50) of N-methyl-1H-indole-2-carboxamide
| Cell Line | Histology | MTT Assay GI50 (µM) | SRB Assay GI50 (µM) |
|---|---|---|---|
| A549 | Lung Carcinoma | 8.5 ± 0.7 | 9.2 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 5.3 ± 0.4 | 4.9 ± 0.6 |
| HCT-116 | Colon Carcinoma | 12.1 ± 1.5 | 11.5 ± 1.3 |
| HeLa | Cervical Carcinoma | 6.8 ± 0.9 | 7.1 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The close correlation between the GI50 values obtained from the metabolic (MTT) and biomass (SRB) assays provides strong, cross-validated evidence of the compound's antiproliferative effect, reducing the likelihood of assay-specific artifacts.
Cell Cycle Analysis Data
Table 2: Hypothetical Effect of N-methyl-1H-indole-2-carboxamide on Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 55.2% | 28.1% | 16.7% |
| 4 µM (0.5x GI50) | 51.8% | 25.5% | 22.7% |
| 8 µM (1x GI50) | 24.3% | 15.6% | 60.1% |
| 16 µM (2x GI50) | 15.1% | 9.8% | 75.1% |
Interpretation: The data show a dose-dependent decrease in the G0/G1 and S phase populations with a significant, corresponding accumulation of cells in the G2/M phase. This G2/M arrest is a classic hallmark of compounds that interfere with microtubule dynamics or inhibit kinases crucial for mitotic progression, such as cyclin-dependent kinases (CDKs).[3][8]
Postulated Mechanisms of Action
The indole scaffold is known to interact with a variety of anticancer targets.[3] The experimental findings—specifically, potent growth inhibition and a strong G2/M cell cycle arrest—allow us to formulate a data-driven hypothesis regarding the mechanism of action for N-methyl-1H-indole-2-carboxamide.
Potential molecular targets consistent with a G2/M arrest include:
-
Tubulin Polymerization: Many indole derivatives function as anti-tubulin agents, binding to microtubules and disrupting mitotic spindle formation, which prevents cells from completing mitosis.[8][22]
-
Kinase Inhibition: The compound could be inhibiting key kinases that regulate the G2/M transition, such as CDK1/Cyclin B. Several indole-2-carboxamide derivatives have been reported as EGFR and CDK2 inhibitors.[9][23]
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger programmed cell death (apoptosis). This can be confirmed by looking for markers like a sub-G1 peak in the cell cycle histogram, or by specific assays for caspase activation or PARP cleavage.[24]
The diagram below illustrates a potential pathway where a compound induces G2/M arrest, leading to apoptosis.
Caption: Postulated mechanism: G2/M arrest leading to apoptotic cell death.
Conclusion and Future Directions
This guide provides a comprehensive and technically sound framework for the initial in vitro evaluation of N-methyl-1H-indole-2-carboxamide as an antiproliferative agent. By employing a logical sequence of orthogonal assays—from primary cytotoxicity screening with MTT and SRB to mechanistic investigation via cell cycle analysis—researchers can generate high-quality, trustworthy data.
The hypothetical results presented herein suggest that N-methyl-1H-indole-2-carboxamide is a potent inhibitor of cancer cell proliferation that likely acts by inducing a G2/M phase cell cycle arrest.
Future work should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinase profiling, tubulin polymerization assays, or proteomics.
-
Apoptosis Confirmation: Quantifying apoptosis using Annexin V/PI staining or Western blotting for cleaved caspases and PARP.
-
Selectivity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Advancing the compound to preclinical animal models to evaluate its antitumor activity in a physiological context.
By following this structured approach, the full therapeutic potential of N-methyl-1H-indole-2-carboxamide and related analogs can be systematically explored and validated.
References
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
- AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(1), 21-42.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Al-Malki, A. L., & Ali, A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922.
- MDPI. (2024).
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11.
- Encyclopedia.pub. (2021).
- Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review.
- Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips.
- Bio-protocol. (2019). Sulforhodamine B (SRB)
- Bentham Science Publisher. (n.d.).
- Pharmaceuticals. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Sigma-Aldrich. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Canvax. (2023).
- Abcam. (n.d.).
- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
- Cell Biolabs, Inc. (n.d.).
- National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.
- Stec, J., Onajole, O. K., Ghafouri, M., & Shere, L. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. RSC Medicinal Chemistry, 12(5), 783-793.
- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.
- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2023).
- Chula Digital Collections. (2022).
- Wang, Z., Li, Z., Ye, Y., Li, X., Ju, W., & Chen, H. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European journal of medicinal chemistry, 84, 539-547.
- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214304.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- ResearchGate. (2025).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. assaygenie.com [assaygenie.com]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. biocompare.com [biocompare.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of N-methyl-1H-indole-2-carboxamide
Topic: Protocol for N-methyl-1H-indole-2-carboxamide Synthesis Content Type: Detailed Application Note and Protocol
Abstract & Scope
This application note details the optimized protocol for the synthesis of N-methyl-1H-indole-2-carboxamide (CAS: 69808-71-5). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for various bioactive molecules, including TRPV1 agonists and antiviral agents.[1][2]
Critical Nomenclature Distinction: Researchers must distinguish this target from 1-methyl-1H-indole-2-carboxamide.
-
Target (This Protocol):
— Methylation occurs on the amide nitrogen ( ). The indole nitrogen ( ) remains unsubstituted ( ). -
Isomer (Not Covered): Methylation occurs on the indole nitrogen (
).[1]
This guide presents two validated methodologies:
-
Method A (High Purity/Discovery Scale): Peptide coupling using HATU.[1][2] Recommended for gram-scale synthesis where purity is paramount.[1][2]
-
Method B (Cost-Effective/Scale-Up): Direct aminolysis of ethyl indole-2-carboxylate.[1][2] Recommended for multi-gram to kilogram batches.[1][2]
Retrosynthetic Analysis & Workflow
The synthesis relies on the functionalization of the C2 position of the indole ring.[1] The electron-rich nature of the indole core requires careful handling to prevent oxidation or polymerization, although the C2-carboxylate is relatively stable.[1][2]
Logical Pathway Diagram
Caption: Convergent synthetic pathways for N-methyl-1H-indole-2-carboxamide synthesis.
Experimental Protocols
Method A: HATU-Mediated Coupling (Preferred for <10g)
This method utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a high-efficiency coupling reagent that minimizes racemization (irrelevant here, but ensures high yield) and side reactions compared to EDC/HOBt.[1][2]
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Role |
|---|---|---|---|
| Indole-2-carboxylic acid | 1.0 | 161.16 | Starting Material |
| Methylamine (2.0M in THF) | 1.5 | 31.06 | Nucleophile |
| HATU | 1.2 | 380.23 | Coupling Agent |
| DIPEA (Hünig's Base) | 2.0 | 129.24 | Base |
| DMF (Anhydrous) | - | - | Solvent (10 mL/g) |[1][2]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature (RT). Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1][2] The solution typically turns yellow/orange.[1][2] Stir for 15–30 minutes at RT to form the active ester.
-
Amine Addition: Cool the mixture to 0°C (ice bath). Add Methylamine solution (1.5 equiv) dropwise via syringe.[1][2]
-
Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]
-
Workup (Precipitation Method):
-
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with water (
) and cold diethyl ether ( ) to remove residual organic impurities. -
Drying: Dry under high vacuum at 40°C for 12 hours.
Method B: Direct Ester Aminolysis (Preferred for >10g)
This method avoids expensive coupling reagents but requires a sealed pressure vessel (or autoclave) due to the volatility of methylamine.[1]
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl indole-2-carboxylate | 1.0 | Starting Material |
| Methylamine (33% in EtOH) | 5.0 - 10.0 | Nucleophile/Solvent |
| Ethanol (Absolute) | - | Co-solvent (if needed) |[1][2]
Step-by-Step Protocol:
-
Charging: Charge a heavy-walled pressure tube or autoclave with Ethyl indole-2-carboxylate .[1][2]
-
Solvent: Add Methylamine solution (33% wt in EtOH). A large excess (5–10 equiv) drives the equilibrium forward and acts as the solvent.
-
Reaction: Seal the vessel tightly. Heat to 80°C–90°C for 12–24 hours.[1][2]
-
Monitoring: Cool to RT carefully before opening to sample for TLC. Ensure consumption of starting ester (
in 50% EtOAc/Hex) and formation of amide ( ).[1] -
Workup:
-
Purification: If the residue is colored, recrystallize from Ethanol/Water (9:1).[1][2]
Characterization & Quality Control
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Turns beige upon oxidation/light exposure.[1][2] |
| Molecular Weight | 174.20 g/mol | Formula: |
| Melting Point | 228°C – 230°C | Sharp melting point indicates high purity.[1] |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and hexane.[1][2] |
Spectroscopic Validation (Self-Validating System)
To confirm the structure and rule out the N1-methyl isomer, check the proton NMR carefully.[1][2]
-
NMR (400 MHz, DMSO-
):- 11.60 (s, 1H, Indole N-H ): Crucial diagnostic.[1][2] If this broad singlet is absent, you have methylated the indole nitrogen.[1][2]
-
8.45 (q,
Hz, 1H, Amide N-H ): Shows coupling to the methyl group.[1][2] -
7.60 (d,
Hz, 1H, Ar-H).[1][2] -
7.42 (d,
Hz, 1H, Ar-H).[1][2] - 7.15 (m, 2H, Ar-H).[1][2]
- 7.05 (s, 1H, C3-H).[1][2]
-
2.85 (d,
Hz, 3H, N-CH3 ): Doublet confirms coupling to the amide proton.[1]
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (Method A) | Incomplete activation or hydrolysis of active ester.[1][2] | Ensure DMF is anhydrous.[1][2][3] Increase activation time of Acid+HATU before adding amine.[1][2] |
| Product is Brown/Red | Indole oxidation.[1][2] | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize from EtOH with activated charcoal. |
| N1-Methylation (Impurity) | Use of strong base (NaH) or alkyl halides.[1][2] | Avoid alkyl halides.[1][2] Method A/B described here are specific for Amide formation and will not methylate the indole N1 without strong deprotonation.[1][2] |
| Sticky Solid | Residual DMF. | Wash the filter cake extensively with water.[1][2] Slurry the solid in water for 1 hour before final filtration.[1][2] |
References
-
Synthesis of Indole-2-carboxamides: ChemicalBook. "N-Methyl-1H-indole-2-carboxamide Synthesis." Accessed Oct 2023.[1][2]
-
Coupling Reagents in Indole Chemistry: Sigma-Aldrich.[1][2] "Amide Coupling Reagents: HATU."
-
General Indole Synthesis & Properties: National Institute of Standards and Technology (NIST). "1H-Indole-2-carboxylic acid data."[1][2]
-
Pharmacological Relevance: National Center for Biotechnology Information (NCBI).[1][2] "Indole-2-carboxamide derivatives as TRPV1 antagonists."
Sources
using N-methyl-1H-indole-2-carboxamide in EGFR/CDK2 inhibition assays
An In-Depth Guide to the Application of N-methyl-1H-indole-2-carboxamide in EGFR and CDK2 Inhibition Assays
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting protein kinases.[1][2] This guide provides a comprehensive framework for researchers investigating the inhibitory potential of N-methyl-1H-indole-2-carboxamide and related derivatives against two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). We present detailed protocols for both biochemical and cell-based assays, explain the rationale behind experimental choices, and offer guidance on data analysis and interpretation. This document serves as a practical resource for scientists in drug discovery and cancer biology, enabling the robust evaluation of indole-2-carboxamides as potential dual kinase inhibitors.[3]
Introduction: The Rationale for Dual EGFR/CDK2 Inhibition
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its dysregulation through overexpression or mutation is a well-established driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a validated therapeutic target.[4][5]
Cyclin-Dependent Kinase 2 (CDK2) , a serine/threonine kinase, is a key regulator of cell cycle progression.[6] In complex with Cyclin E or Cyclin A, CDK2 governs the G1/S phase transition, a critical checkpoint for DNA replication.[6] Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell division.[7]
The simultaneous inhibition of both EGFR-mediated growth signals and CDK2-driven cell cycle progression presents a compelling therapeutic strategy. This dual-pronged attack can potentially overcome resistance mechanisms and lead to more potent anti-proliferative effects. The indole-2-carboxamide scaffold has emerged as a promising starting point for developing such dual inhibitors, with published studies demonstrating potent activity of its derivatives against both EGFR and CDK2.[3][5] This guide focuses on N-methyl-1H-indole-2-carboxamide as a representative compound for establishing and validating appropriate screening protocols.
Signaling Pathway Overview
A fundamental understanding of the target pathways is crucial for designing and interpreting inhibition assays.
EGFR Signaling Cascade
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively drive cell proliferation and survival.[4]
Caption: Simplified EGFR signaling pathway and point of inhibition.
CDK2 and Cell Cycle Regulation
CDK2, when activated by Cyclin E/A, phosphorylates the Retinoblastoma protein (Rb). This releases the E2F transcription factor, which drives the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[6][8]
Caption: Role of CDK2 in the G1/S cell cycle transition.
Experimental Design: Biochemical vs. Cell-Based Assays
A multi-tiered approach is essential for robust inhibitor characterization.[9]
-
Biochemical Assays: These assays use purified enzymes to measure the direct interaction between the inhibitor and the kinase.[10] They are crucial for determining intrinsic potency (IC50) and understanding the mechanism of action without the complexities of a cellular environment.[9][11]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within living cells.[12] They provide critical information on cell permeability, target engagement in a physiological context, and the ultimate effect on cellular processes like proliferation.[13]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol is adapted from luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14][15][16] It can be readily applied to both EGFR and CDK2 with minor modifications.
Principle
The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is used by a luciferase to generate a light signal that is directly proportional to kinase activity.[14] An inhibitor will reduce kinase activity, leading to a lower luminescent signal.
Materials and Reagents
-
Test Compound: N-methyl-1H-indole-2-carboxamide, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: Erlotinib (for EGFR) or Dinaciclib (for CDK2).[3]
-
Enzymes: Recombinant human EGFR or CDK2/Cyclin A2 complex.[17][18]
-
Substrates: Poly(Glu,Tyr) 4:1 peptide for EGFR; Histone H1 or a specific peptide substrate for CDK2.[15][17]
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or similar).[19]
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[14][15]
-
ATP: High-purity ATP solution.
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Experimental Workflow
Caption: Workflow for the in vitro biochemical kinase assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution series of N-methyl-1H-indole-2-carboxamide (e.g., 10 concentrations from 100 µM to 1 nM) in kinase buffer containing a final DMSO concentration of 1%. Include "no inhibitor" (1% DMSO) and "no enzyme" controls.
-
Plate Setup: Add 1 µL of each compound dilution, positive control, or DMSO control to the wells of a 384-well plate.[20]
-
Enzyme/Substrate Addition: Prepare a master mix of enzyme and substrate in kinase buffer. The optimal concentrations should be predetermined via enzyme titration and substrate Kₘ determination experiments.[16]
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[16]
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Kₘ for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.[16][21]
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14][20]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR or CDK2 activity. A common method is to quantify cell viability by measuring total cellular ATP levels using a reagent like CellTiter-Glo®.[4][22]
Principle
The quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[4] Effective inhibition of EGFR or CDK2 in dependent cell lines will lead to cell cycle arrest or apoptosis, resulting in decreased proliferation and a lower ATP level, thus reducing the luminescent signal.[4][8]
Materials and Reagents
-
Cell Lines:
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compound & Controls: As described in Protocol 1.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (or similar).[21]
-
Plates: Sterile, clear-bottom, white-walled 96-well plates for cell culture and luminescence reading.
-
Instrumentation: Standard cell culture incubator (37°C, 5% CO₂), multichannel pipette, and multimode plate reader.
Experimental Workflow
Caption: Workflow for the cell-based proliferation assay.
Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[8]
-
Adherence: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[8][21]
-
Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
-
Normalization: For both assays, calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Signal_Background is the "no enzyme" control (Biochemical) or "no cells" control (Cell-based).
-
Signal_NoInhibitor is the vehicle (DMSO) control.
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (variable slope, four-parameter fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity or cell proliferation by 50%.
Example Data Presentation
The inhibitory activity of N-methyl-1H-indole-2-carboxamide can be summarized in a table, drawing a parallel to data presented for similar indole-2-carboxamide derivatives.[3]
| Compound | Target | Biochemical IC50 (nM) | Cell-Based GI50 (nM) (A431 cells) |
| N-methyl-1H-indole-2-carboxamide | EGFR | 95 ± 7 | 150 ± 12 |
| N-methyl-1H-indole-2-carboxamide | CDK2/CyclinA | 25 ± 3 | 60 ± 5 (MCF-7 cells) |
| Erlotinib (Control) | EGFR | 80 ± 5 | 110 ± 9 |
| Dinaciclib (Control) | CDK2/CyclinA | 20 ± 2 | 45 ± 4 |
| Note: Data are hypothetical and for illustrative purposes only. |
Conclusion and Future Directions
This guide provides robust, validated protocols for assessing the inhibitory activity of N-methyl-1H-indole-2-carboxamide against EGFR and CDK2. By combining direct enzymatic assays with functional cellular assays, researchers can build a comprehensive profile of their test compounds. Positive hits from these screens, demonstrating potent dual inhibition, would warrant further investigation into their mechanism of action, selectivity against a broader kinase panel, and eventual evaluation in in vivo xenograft models to establish preclinical efficacy.[8]
References
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Retrieved February 15, 2026, from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved February 15, 2026, from [Link]
-
Abdel-Halim, M., et al. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Retrieved February 15, 2026, from [Link]
-
BPS Bioscience. CDK2 Assay Kit. Retrieved February 15, 2026, from [Link]
-
AACR Journals. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery. Retrieved February 15, 2026, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 15, 2026, from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved February 15, 2026, from [Link]
-
El-Damasy, D. A., et al. (2024, May 10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. Retrieved February 15, 2026, from [Link]
-
PMC. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved February 15, 2026, from [Link]
-
ResearchGate. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 15, 2026, from [Link]
-
Abdel-Halim, M., et al. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Retrieved February 15, 2026, from [Link]
-
MDPI. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved February 15, 2026, from [Link]
-
Li, H., et al. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. PMC. Retrieved February 15, 2026, from [Link]
-
Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved February 15, 2026, from [Link]
-
BPS Bioscience. Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved February 15, 2026, from [Link]
-
PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved February 15, 2026, from [Link]
-
Biocompare. EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Retrieved February 15, 2026, from [Link]
-
PMC. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved February 15, 2026, from [Link]
Sources
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. biocompare.com [biocompare.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com.cn [promega.com.cn]
- 21. rsc.org [rsc.org]
- 22. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
Application Notes and Protocols for the Evaluation of N-methyl-1H-indole-2-carboxamide in Malaria Research
For: Researchers, scientists, and drug development professionals in malaria research.
Introduction: The Imperative for Novel Antimalarial Scaffolds
The relentless evolution of drug resistance in Plasmodium falciparum and other malaria-causing parasites presents a formidable challenge to global health. This necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action.[1][2] The indole nucleus, a privileged scaffold in medicinal chemistry, has recently garnered significant attention for its potential in developing new antimalarial drugs.[3][4] Among these, indole-2-carboxamide derivatives have emerged as a promising class of compounds. This document provides a detailed methodological framework for the comprehensive evaluation of a specific analogue, N-methyl-1H-indole-2-carboxamide, as a potential antimalarial candidate.
Recent studies on similar indole-2-carboxamide series have indicated that they may act by interfering with the homeostasis of the parasite's digestive vacuole.[1][3][5] However, challenges such as cross-resistance with existing drugs, potentially linked to efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT), have also been noted.[1][3][5] Therefore, a robust and multi-faceted evaluation strategy is crucial to fully characterize the potential of N-methyl-1H-indole-2-carboxamide.
This guide is structured to provide a logical progression from initial in vitro screening to more complex cellular and in vivo assessments, emphasizing the scientific rationale behind each protocol.
Part 1: In Vitro Efficacy and Potency Assessment
The initial phase of evaluation focuses on determining the direct anti-parasitic activity of N-methyl-1H-indole-2-carboxamide against the blood stages of P. falciparum. These assays are fundamental for establishing the compound's intrinsic potency.
Foundational In Vitro Susceptibility Testing
The primary objective is to determine the 50% inhibitory concentration (IC50) of the compound. It is recommended to use a panel of well-characterized laboratory-adapted P. falciparum strains with diverse drug susceptibility profiles (e.g., drug-sensitive 3D7 and drug-resistant Dd2, W2).[6]
This high-throughput assay measures the proliferation of the parasite by quantifying the accumulation of parasitic DNA.[6]
Principle: The SYBR Green I dye intercalates with DNA. The resulting fluorescence is directly proportional to the amount of parasitic genetic material, providing a robust measure of parasite growth.[6]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of N-methyl-1H-indole-2-carboxamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete parasite culture medium to achieve the desired concentration range for testing.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Plate Preparation: In a 96-well microtiter plate, add the serially diluted compound. Include wells with drug-free medium (negative control) and a known antimalarial like chloroquine or artemisinin (positive control).
-
Parasite Addition: Add the parasitized erythrocyte culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the IC50 of N-methyl-1H-indole-2-carboxamide.
Parasite Viability and Stage Specificity
Understanding the speed of action and the specific lifecycle stage targeted by N-methyl-1H-indole-2-carboxamide is critical.
Principle: This assay determines the rate at which the compound kills the parasite population over a defined period, which can help differentiate between fast-acting and slow-acting compounds.
Step-by-Step Methodology:
-
Synchronize P. falciparum cultures to the ring stage.
-
Expose the synchronized culture to a concentration of N-methyl-1H-indole-2-carboxamide equivalent to 10x its IC50.
-
At various time points (e.g., 0, 24, 48, 72, and 96 hours), take aliquots of the culture.
-
Wash the cells to remove the compound and dilute them into fresh culture medium in a new 96-well plate.
-
Allow the parasites to grow for an additional 48-72 hours.
-
Quantify the parasite growth in the recovery cultures using the SYBR Green I assay.
-
Calculate the parasite reduction ratio at each time point by comparing the growth to a drug-free control.
Principle: To determine if N-methyl-1H-indole-2-carboxamide targets a specific developmental stage of the intraerythrocytic cycle (ring, trophozoite, or schizont).
Step-by-Step Methodology:
-
Tightly synchronize P. falciparum cultures.
-
Expose different aliquots of the synchronized culture to the compound at different developmental stages (e.g., early rings, late trophozoites, and schizonts).
-
After a short exposure period (e.g., 6 hours), wash out the compound.
-
Allow the parasites to complete the intraerythrocytic cycle.
-
Assess parasite viability and maturation to the next ring stage using microscopy of Giemsa-stained smears or flow cytometry.
Part 2: Mechanism of Action and Resistance Profile
Given the potential for indole-2-carboxamides to interfere with the parasite's digestive vacuole and the observed cross-resistance with chloroquine, a focused investigation into the mechanism of action is warranted.[1][3][5]
Hemozoin Inhibition Assay
Principle: Many antimalarials that target the digestive vacuole, such as chloroquine, function by inhibiting the biocrystallization of heme into hemozoin. This assay assesses whether N-methyl-1H-indole-2-carboxamide has a similar effect.
Step-by-Step Methodology:
-
In a cell-free system, incubate hemin with a hemozoin-inducing agent (e.g., a lipid or a pre-formed hemozoin crystal).
-
Add varying concentrations of N-methyl-1H-indole-2-carboxamide.
-
After incubation, quantify the amount of hemozoin formed, for instance, by measuring the depletion of free hemin spectrophotometrically.
Cross-Resistance Studies
Principle: To determine if N-methyl-1H-indole-2-carboxamide shares a mechanism of action or is susceptible to the same resistance mechanisms as known antimalarials.
Step-by-Step Methodology:
-
Determine the IC50 of N-methyl-1H-indole-2-carboxamide against a panel of P. falciparum strains with well-defined resistance profiles to various drugs (e.g., chloroquine, artemisinin, atovaquone).
-
Calculate the resistance index (RI) by dividing the IC50 for a resistant strain by the IC50 for a sensitive reference strain.
-
A high RI for a particular resistant strain suggests a potential shared mechanism of action or resistance.
Data Presentation: In Vitro Activity Profile of N-methyl-1H-indole-2-carboxamide
| Parameter | P. falciparum 3D7 (Sensitive) | P. falciparum Dd2 (Resistant) |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Resistance Index (RI) | 1.0 | [Calculate Value] |
| Parasite Reduction Ratio (48h) | [Insert Value] | [Insert Value] |
| Primary Stage of Action | [Ring/Trophozoite/Schizont] | [Ring/Trophozoite/Schizont] |
Part 3: In Vivo Efficacy and Pharmacokinetics
In vivo studies are essential to evaluate the efficacy of N-methyl-1H-indole-2-carboxamide in a physiological context, considering host metabolism and drug distribution. Murine models are commonly used for the preclinical assessment of antimalarial compounds.[7][8]
Mouse Model of Malaria
The Plasmodium berghei ANKA strain in mice is a widely used model that can mimic aspects of human malaria, including cerebral malaria in some mouse strains.[7]
Protocol 4: Peters' 4-Day Suppressive Test
Principle: This is the standard in vivo assay to assess the blood schizontocidal activity of a compound.[9] It evaluates the ability of the compound to suppress parasitemia in infected mice.
Step-by-Step Methodology:
-
Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Begin treatment with N-methyl-1H-indole-2-carboxamide via the desired route (e.g., oral gavage, subcutaneous injection) a few hours after infection. Administer the compound daily for four consecutive days. Include a vehicle control group and a positive control group treated with a standard antimalarial.
-
Monitoring: On day 4 post-infection, collect tail blood smears from all mice.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia for the treated groups relative to the vehicle control group.
Logical Flow for In Vivo Evaluation
Caption: Integrated workflow for the in vivo assessment of N-methyl-1H-indole-2-carboxamide.
Preliminary Pharmacokinetic (PK) and Toxicity Assessment
Principle: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of N-methyl-1H-indole-2-carboxamide and to establish its safety profile.
Step-by-Step Methodology:
-
PK Study: Administer a single dose of the compound to uninfected mice. Collect blood samples at various time points. Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Acute Toxicity: Administer escalating doses of the compound to mice and monitor for any signs of toxicity or adverse effects over a defined period. This helps in determining the maximum tolerated dose (MTD).
Conclusion
This comprehensive methodological guide provides a robust framework for the evaluation of N-methyl-1H-indole-2-carboxamide as a potential antimalarial drug candidate. By systematically assessing its in vitro potency, mechanism of action, and in vivo efficacy, researchers can generate the critical data necessary to advance this compound through the drug discovery and development pipeline. The emphasis on understanding the scientific principles behind each protocol ensures a thorough and reliable characterization of this promising indole-2-carboxamide derivative.
References
-
World Health Organization. (2022). World malaria report 2022. Geneva: World Health Organization. [Link]
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520. [Link]
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806. [Link]
-
Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171. [Link]
-
de Kock, C., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
-
Charman, S. A., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 2. [Link]
-
Muriithi, J. N., et al. (2022). Current status of experimental models for the study of malaria. Parasitology, 149(1), 16-30. [Link]
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Current status of experimental models for the study of malaria | Parasitology | Cambridge Core [cambridge.org]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Application Notes and Protocols for High-Throughput Screening of Indole-2-Carboxamide Libraries
Introduction: The Indole-2-Carboxamide Scaffold in Modern Drug Discovery
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid bicyclic structure, coupled with the hydrogen bonding capabilities of the carboxamide group, provides a versatile framework for designing compounds that can interact with a wide range of biological targets with high affinity and specificity.[1][2] High-throughput screening (HTS) campaigns have successfully identified indole-2-carboxamides as potent modulators of targets implicated in infectious diseases, cancer, and neurodegenerative disorders.[3][4][5] For instance, phenotypic screens against Mycobacterium tuberculosis have yielded promising indole-2-carboxamide hits, some of which have advanced to preclinical development.[5][6] Similarly, HTS has been instrumental in identifying indole-2-carboxamides with antiplasmodial activity.[3]
This guide provides a comprehensive overview of the principles and methodologies for conducting successful HTS campaigns with indole-2-carboxamide libraries. We will delve into the critical aspects of assay development, the screening workflow, and hit validation, with a focus on the unique chemical properties of this scaffold and how they can influence experimental design and outcomes.
I. Strategic Considerations for Screening Indole-2-Carboxamide Libraries
The success of any HTS campaign is predicated on a well-designed assay that is robust, reproducible, and relevant to the biological question being addressed. When working with indole-2-carboxamide libraries, several key factors must be taken into account:
A. Library Design and Quality Control:
A well-curated library is the foundation of a successful screening campaign. For indole-2-carboxamide libraries, diversity can be introduced at several positions, most commonly on the indole ring and the amide nitrogen. Structure-activity relationship (SAR) studies from previous campaigns have shown that substitutions at the 3, 4, 5, 6, and 7-positions of the indole ring, as well as the nature of the substituent on the amide nitrogen, can significantly impact biological activity and physicochemical properties.[1][5][7]
| Position | Common Modifications | Impact on Activity/Properties | Reference |
| Indole N1 | Alkylation, Arylation | Can modulate metabolic stability and cell permeability. | [1] |
| Indole C3 | Alkyl, Aryl groups | Important for apoptotic activity in some cancer cell lines. | [8] |
| Indole C4, C6 | Halogens (Cl, F), Cyano groups | Can improve metabolic stability. | [1][5] |
| Indole C5 | Halogens, Methoxy groups | Often crucial for potency. | [3] |
| Amide N | Substituted phenyl, cyclohexyl, benzyl groups | Significantly influences target engagement and physicochemical properties like solubility. | [1][5] |
B. Physicochemical Properties and Potential for Assay Interference:
Indole-2-carboxamides, like many aromatic heterocyclic compounds, possess physicochemical properties that can lead to assay artifacts. Proactive identification and mitigation of these liabilities are crucial to avoid wasting resources on false positives.
-
Solubility: Poor aqueous solubility is a common challenge with this scaffold, particularly as lipophilicity increases to enhance potency.[1][5] It is essential to determine the kinetic solubility of library compounds in the final assay buffer to ensure they remain in solution at the screening concentration.
-
Aggregation: At higher concentrations, some indole-2-carboxamides may form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[9] This can lead to steep, non-classical dose-response curves.
-
Autofluorescence: The indole ring system can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[10][11] This is a critical consideration when selecting the detection modality for the HTS assay.
II. Assay Development and High-Throughput Screening Workflow
The choice between a biochemical and a cell-based assay is a critical decision that depends on the nature of the target and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct inhibitors of a specific target.[12] They offer a controlled environment to study molecular interactions.
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using whole cells.[8][13] They have the advantage of simultaneously assessing compound permeability and potential cytotoxicity. Phenotypic screens, a type of cell-based assay, are particularly powerful for identifying compounds with a desired biological effect without a priori knowledge of the specific molecular target.[3][5]
The overall HTS workflow can be visualized as a multi-step process designed to efficiently identify and validate true hits.
Caption: A generalized workflow for high-throughput screening.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to identify indole-2-carboxamide inhibitors of a hypothetical protein kinase, "Kinase X." FP is a robust HTS technology that measures the change in the apparent molecular weight of a fluorescent probe.[14]
A. Principle:
A fluorescently labeled peptide substrate (tracer) is phosphorylated by Kinase X. A phospho-specific antibody binds to the phosphorylated tracer, resulting in a large, slowly tumbling complex with high fluorescence polarization. Inhibitors of Kinase X will prevent phosphorylation of the tracer, leaving it unbound and rapidly tumbling, resulting in low fluorescence polarization.
B. Materials and Reagents:
-
Kinase X: Purified, recombinant enzyme.
-
Fluorescent Peptide Substrate (Tracer): e.g., 5-FAM-labeled peptide.
-
Phospho-specific Antibody: High affinity for the phosphorylated tracer.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction, and the phospho-specific antibody.
-
Indole-2-carboxamide Library: 10 mM stocks in 100% DMSO.
-
Positive Control: A known Kinase X inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Microplates: Low-volume, black, 384-well plates.
C. Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the indole-2-carboxamide library into the assay plates.
-
Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X Kinase X/Tracer mix in assay buffer. The final concentrations should be empirically determined to yield a robust signal window.
-
Dispense 5 µL of the 2X Kinase X/Tracer mix into each well of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km for ATP to facilitate the identification of competitive inhibitors.
-
Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Dispense 10 µL of the Stop/Detection Buffer to each well.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding to equilibrate.
-
-
Data Acquisition:
-
Read the plates on a fluorescence polarization-capable plate reader.
-
D. Quality Control and Data Analysis:
-
Z'-factor: Calculate the Z'-factor for each plate using the positive and negative controls. A Z' > 0.5 is indicative of a robust assay suitable for HTS.
-
Hit Identification: Normalize the data to the plate controls. A typical hit threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Protocol 2: Cell-Based Phenotypic Screen for Anti-proliferative Activity
This protocol outlines a cell-based assay to screen an indole-2-carboxamide library for compounds that inhibit the proliferation of a cancer cell line (e.g., MCF-7).
A. Principle:
Cell viability is assessed using a resazurin-based assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability.
B. Materials and Reagents:
-
MCF-7 Cells: Human breast cancer cell line.
-
Cell Culture Medium: e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Resazurin Sodium Salt: Stock solution in PBS.
-
Indole-2-carboxamide Library: 10 mM stocks in 100% DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO.
-
Microplates: Clear-bottom, black-walled, 384-well tissue culture treated plates.
C. Step-by-Step Protocol:
-
Compound Plating:
-
Dispense 50 nL of the library compounds, positive control, and negative control into the appropriate wells of the 384-well plates.
-
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend in culture medium to a predetermined optimal seeding density.
-
Using a multi-drop dispenser, seed 50 µL of the cell suspension into each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
Prepare a working solution of resazurin in culture medium.
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
D. Quality Control and Data Analysis:
-
Z'-factor: Calculate the Z'-factor based on the positive (Doxorubicin) and negative (DMSO) controls.
-
Hit Identification: Normalize the data to the plate controls and set a hit threshold (e.g., >50% inhibition of cell viability).
III. Hit Validation and Triage: A Self-Validating System
Primary hits from an HTS campaign must undergo a rigorous validation process to eliminate artifacts and confirm on-target activity. This triage cascade is essential for ensuring that only high-quality hits are advanced to lead optimization.
Caption: A flowchart for the hit validation cascade.
A. Initial Hit Confirmation:
-
Dose-Response Curves: Re-test the primary hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀) and confirm the activity observed in the single-point screen.
-
Purity Analysis: Confirm the identity and purity of the hit compounds using methods like LC-MS and NMR.
B. Counter-Screening for Artifacts:
A critical step for indole-2-carboxamide hits is to perform a battery of counter-screens to identify common HTS artifacts.
| Potential Artifact | Counter-Screening Strategy | Rationale | Reference |
| Autofluorescence | Pre-read compound plates at the assay's emission wavelength before adding reagents. | Identifies compounds that intrinsically fluoresce, causing false positives in fluorescence intensity assays. | [10][11] |
| Luciferase Inhibition | Screen hits against a cell-free luciferase enzyme assay. | Many HTS assays use luciferase as a reporter; direct inhibition of this enzyme is a common source of false positives. | [10] |
| Aggregation | Re-run the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Aggregates are often disrupted by detergents, leading to a significant right-shift in the IC₅₀ of aggregating compounds. | [9] |
| General Cytotoxicity | Test hits in a cell viability assay using a cell line not expressing the target of interest. | Distinguishes target-specific anti-proliferative effects from non-specific cytotoxicity. | [3] |
C. Orthogonal and Secondary Assays:
-
Orthogonal Assays: Confirm the activity of the hits using an assay with a different detection technology. For example, if the primary screen was fluorescence-based, a label-free method like surface plasmon resonance (SPR) could be used to confirm direct binding to the target.
-
Cellular Assays: For hits from biochemical screens, it is crucial to confirm activity in a cellular context. This could involve assays to measure target engagement in cells or downstream functional consequences of target modulation.[8]
IV. Conclusion and Future Directions
High-throughput screening of indole-2-carboxamide libraries is a powerful strategy for the discovery of novel chemical probes and therapeutic leads. A thorough understanding of the potential liabilities of this scaffold, such as poor solubility and assay interference, is essential for designing robust screening campaigns. By implementing a rigorous hit validation cascade that includes specific counter-screens for common artifacts, researchers can increase the likelihood of identifying true, high-quality hits that are worthy of further investment in medicinal chemistry and preclinical development. The continued application of these principles will undoubtedly lead to the discovery of new and impactful indole-2-carboxamide-based therapeutics.
References
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). Bioorganic & Medicinal Chemistry, 12(13), 3649-3655. [Link]
-
High-Throughput Screening to Predict Chemical-Assay Interference. (2020). Scientific Reports, 10(1), 3893. [Link]
-
HTS-based discovery of antimycobacterial indole-2-carboxamides and further structure development to give lead compound 3. (2021). Current Protein & Peptide Science. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Infectious Diseases. [Link]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). PubMed. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). NCBI. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PubMed. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules, 27(3), 963. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5245. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(19), 6265. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry, 12(5), 796-813. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013). Journal of Medicinal Chemistry, 56(23), 9691-9702. [Link]
-
Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. (2017). Bioorganic & Medicinal Chemistry, 25(14), 3730-3738. [Link]
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. [Link]
-
Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. (2019). Journal of Chemical Information and Modeling, 59(10), 4328-4338. [Link]
-
1H-Indole-2-carboxamide. (n.d.). PubChem. [Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. (2016). Journal of Medicinal Chemistry, 59(13), 6232-6247. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery, 14(8), 775-787. [Link]
-
High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. (2015). PLoS ONE, 10(6), e0128229. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1228-1237. [Link]
-
Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. (2023). Bio-protocol, 13(21), e4848. [Link]
Sources
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Comprehensive Guide to Measuring the Metabolic Stability of N-methyl-1H-indole-2-carboxamide
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately assess the metabolic stability of N-methyl-1H-indole-2-carboxamide. Metabolic stability is a critical parameter in drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] The indole scaffold, while a privileged structure in medicinal chemistry, is susceptible to oxidative metabolism, and the N-methyl and carboxamide moieties present additional potential metabolic liabilities.[4][5][6] This document outlines robust, validated protocols for two primary in vitro systems: the liver microsomal stability assay for evaluating Phase I metabolism and the cryopreserved hepatocyte stability assay for a comprehensive assessment of both Phase I and Phase II metabolism.[7][8] Additionally, it details follow-up strategies for CYP450 reaction phenotyping to identify specific enzymes responsible for the compound's clearance.
Introduction: The Imperative of Metabolic Stability Assessment
In early-stage drug discovery, the goal is to identify compounds with a balance of potency, selectivity, and drug-like properties. A compound's journey through the body is largely dictated by its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of clearance for a majority of small molecule drugs.[9][10] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations in vivo. Conversely, a compound that is too stable may accumulate and lead to toxicity.
Therefore, understanding the metabolic stability of a new chemical entity (NCE) like N-methyl-1H-indole-2-carboxamide is not merely a characterization step; it is a critical, data-driven component of lead optimization.[11] Early in vitro assessment allows for the establishment of structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding medicinal chemists to modify the molecule to enhance stability without compromising potency.[2][12] This guide provides the foundational experimental techniques to generate high-quality, reproducible metabolic stability data.
Foundational In Vitro Models: Microsomes vs. Hepatocytes
The choice of an in vitro test system is dictated by the desired scope of the investigation. The two most common and complementary models are liver microsomes and hepatocytes.[7]
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[9][13] They are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[14] Microsomal assays are robust, cost-effective, and ideal for high-throughput screening of CYP-mediated metabolic liability.[7] However, they lack the cytosolic Phase II enzymes (e.g., UGTs, SULTs) unless specifically supplemented.[9][14]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a physiologically relevant environment.[7][10][15] They provide a more comprehensive picture of overall hepatic metabolism and are considered the "gold standard" for in vitro clearance predictions.[7]
For N-methyl-1H-indole-2-carboxamide, initial screening in liver microsomes is recommended to quickly assess its susceptibility to oxidative metabolism (e.g., indole oxidation, N-demethylation). If significant instability is observed, or to gain a more complete clearance profile, the hepatocyte assay is the logical next step.
Protocol I: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of N-methyl-1H-indole-2-carboxamide when incubated with liver microsomes in the presence of the essential CYP450 cofactor, NADPH.
Experimental Workflow
Caption: Workflow for the liver microsomal stability assay.
Materials and Reagents
-
N-methyl-1H-indole-2-carboxamide (Test Compound)
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) or NADPH tetrasodium salt
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade, containing an appropriate internal standard (IS)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Diazepam - low clearance)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator shaker, centrifuge
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Test Compound: Prepare a 10 mM stock solution of N-methyl-1H-indole-2-carboxamide in DMSO.
-
Scientist's Note: DMSO is a common solvent, but the final concentration in the incubation should not exceed 0.5% to avoid inhibiting enzyme activity.[13]
-
Working Solutions: Prepare intermediate dilutions from the stock in buffer or ACN/water to achieve the final desired incubation concentration (typically 1 µM).
-
-
Incubation Mixture Preparation (on ice):
-
In a 96-well plate, prepare the master mix. For each well, combine:
-
Self-Validation: Prepare parallel wells for:
-
Negative Control: Master mix without NADPH. This accounts for non-enzymatic degradation.[13]
-
Positive Controls: Replace the test compound with high and low clearance controls to validate assay performance.
-
-
-
Assay Execution:
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM) to all wells except the negative controls. Mix immediately. This is T=0.[9]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot from the incubation wells.[9]
-
Quenching: Immediately transfer the aliquot into a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
Rationale: The cold ACN serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes them to precipitate out of the solution.[14] The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of N-methyl-1H-indole-2-carboxamide at each time point.[9][13]
-
Data Analysis and Presentation
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [14]
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1 µM | Well below the expected Km for most CYPs, ensuring first-order kinetics.[9][13] |
| Microsomal Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover without excessive non-specific binding.[9][13] |
| NADPH Conc. | 1 mM | Saturating concentration to ensure the cofactor is not rate-limiting.[9] |
| Buffer | 100 mM Phosphate, pH 7.4 | Mimics physiological pH, optimal for CYP enzyme activity.[13] |
| Incubation Temp. | 37°C | Physiological temperature for mammalian enzymes.[9][14] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced enzyme inhibition.[13] |
| Table 1: Standard Conditions for Liver Microsomal Stability Assay. |
Protocol II: Cryopreserved Hepatocyte Stability Assay
This assay provides a more physiologically relevant system to measure the metabolic stability of N-methyl-1H-indole-2-carboxamide, incorporating both Phase I and Phase II metabolic pathways.
Experimental Workflow
Caption: Workflow for the cryopreserved hepatocyte stability assay.
Materials and Reagents
-
All materials from Protocol I, plus:
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Thawing and Incubation Medium (e.g., Williams' Medium E, supplemented)
-
Trypan Blue for cell viability assessment
Detailed Step-by-Step Protocol
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's protocol.[16]
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh incubation medium.
-
Self-Validation: Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability should be >80% for a valid assay.
-
-
Incubation Setup:
-
Dilute the hepatocyte suspension to the desired final cell density (typically 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.[15][17]
-
Aliquot the cell suspension into a 96-well plate.
-
Add the test compound (N-methyl-1H-indole-2-carboxamide) to the wells to achieve the final concentration (typically 1 µM). This is T=0.[15]
-
Scientist's Note: For low-turnover compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours).[16][18]
-
-
Assay Execution and Analysis:
Data Analysis and Presentation
The data analysis is analogous to the microsomal assay.
-
Plot the ln(% remaining) vs. time.
-
Determine the elimination rate constant (k) from the slope.
-
Calculate the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10^6) [15][17] This value can be scaled to predict in vivo hepatic clearance.[15][16]
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are not saturated.[15] |
| Hepatocyte Density | 0.5 - 1.0 x 10^6 cells/mL | Balances metabolic activity with maintaining cell health during the incubation period.[15][17] |
| Incubation Medium | Williams' Medium E | A standard, nutrient-rich medium that supports hepatocyte viability and function.[16] |
| Incubation Temp. | 37°C, 5% CO2 | Maintains physiological conditions for optimal cell function.[15][17] |
| Table 2: Standard Conditions for Hepatocyte Stability Assay. |
Follow-Up Study: CYP450 Reaction Phenotyping
If N-methyl-1H-indole-2-carboxamide demonstrates significant metabolism in the microsomal assay, it is crucial to identify which specific CYP450 isoforms are responsible. This is a regulatory expectation and is vital for predicting potential drug-drug interactions (DDIs).[19][20][21]
Experimental Approaches
Caption: Complementary approaches for CYP450 reaction phenotyping.
There are two primary, complementary methods for reaction phenotyping:[22][23]
-
Recombinant Enzymes: The test compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20][23] The rate of metabolism by each isoform directly indicates its contribution.
-
Chemical Inhibition: The test compound is incubated with pooled human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isoform.[22] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
| CYP Isoform | Selective Chemical Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4/5 | Ketoconazole |
| CYP2B6 | Bupropion |
| CYP2C8 | Montelukast |
| Table 3: Common CYP450 Isoforms and Their Selective Inhibitors for Phenotyping Studies.[22][24] |
Conclusion
The metabolic fate of a drug candidate is a cornerstone of its developmental success. For N-methyl-1H-indole-2-carboxamide, a systematic evaluation using the protocols described herein is essential. The liver microsomal assay offers a rapid and efficient screen for Phase I liabilities, while the hepatocyte assay provides a comprehensive view of hepatic clearance. Should metabolism be a significant clearance pathway, subsequent CYP450 reaction phenotyping is mandatory to de-risk potential drug-drug interactions. By employing these robust in vitro tools, drug development teams can make informed decisions, prioritize candidates with favorable pharmacokinetic profiles, and rationally design the next generation of molecules.
References
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]
-
Chen, Z., et al. (2014). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules, 19(9), 13452-13473. [Link]
-
De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10854-10871. [Link]
-
Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
-
Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Medicinal Chemistry Letters, 9(12), 1240-1245. [Link]
-
Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Stresser, D. M., et al. (2000). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Drug Metabolism and Disposition, 28(12), 1403-1409. [Link]
-
ResearchGate. (2020). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Wienkers, L. C., & Falls, J. G. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 100486. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Blower, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
Biondolillo, M., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 56(11), 4556-4567. [Link]
-
Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and an Industry Perspective. The AAPS Journal, 15(3), 629-645. [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. longdom.org [longdom.org]
- 4. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. bioivt.com [bioivt.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. enamine.net [enamine.net]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. protocols.io [protocols.io]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]
- 21. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Refining Purification Techniques for N-methyl-1H-indole-2-carboxamide
Welcome to the technical support center for N-methyl-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this valuable indole derivative. Here, we address common challenges with practical, field-proven solutions, blending established protocols with the scientific principles that underpin them.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental problems in a question-and-answer format.
Question 1: My purified N-methyl-1H-indole-2-carboxamide shows persistent impurities after silica gel column chromatography. What's going wrong?
Answer: This is a frequent challenge, often stemming from co-elution with structurally similar impurities. The indole scaffold and its derivatives can be sensitive, and their polarity is often very close to that of common byproducts.
-
Symptom: Thin-Layer Chromatography (TLC) or HPLC analysis of the combined "pure" fractions shows one or more persistent secondary spots or peaks close to the main product.
-
Potential Causes & Solutions:
-
Inadequate Solvent System Resolution: The chosen mobile phase may not have sufficient selectivity to resolve your target compound from impurities. Indole derivatives, in particular, can streak on silica gel due to the acidic nature of the stationary phase and the Lewis basicity of the indole nitrogen.[1]
-
Solution A (Optimize Mobile Phase): Systematically screen different solvent systems. A common starting point for indole derivatives is a gradient of ethyl acetate in hexanes.[2][3] If resolution is poor, try incorporating a more polar or a different selectivity solvent like dichloromethane (DCM) or a small percentage of methanol.[4] For example, a CHCl₃/MeOH mixture is often effective.[4]
-
Solution B (Mobile Phase Modifier): To counteract the acidity of silica gel which can cause peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[5] This deactivates the acidic silanol groups, leading to sharper peaks and potentially better separation.
-
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, reduce this to less than 1%. Consider "dry loading" by adsorbing your crude product onto a small amount of silica gel, which often provides a more uniform application and better resolution than loading in a solvent.[6]
-
-
Presence of Highly Non-polar or Polar Impurities: Unreacted starting materials (e.g., 1-methyl-1H-indole-2-carboxylic acid) or coupling reagents can contaminate the final product.[7]
-
Solution: Implement a pre-purification workup. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic starting materials like unreacted indole-2-carboxylic acid.
-
-
Question 2: My product appears to be degrading or streaking excessively on the TLC plate and column. How can I prevent this?
Answer: Indole derivatives can be sensitive to the acidic environment of standard silica gel.[1] This can lead to decomposition, visible as streaking on a TLC plate or low recovery from a column.
-
Symptom: A single spot "tails" or "streaks" up the TLC plate. During column chromatography, the product elutes over a large number of fractions with poor peak shape, or the final yield is significantly lower than expected.
-
Potential Causes & Solutions:
-
Acid-Sensitivity: The indole ring can be susceptible to acid-catalyzed decomposition or polymerization.
-
Solution A (Use Deactivated Silica): Use silica gel that has been treated with a base (neutralized silica) or switch to a different stationary phase altogether, such as alumina (neutral or basic).[1]
-
Solution B (Basic Modifier): As mentioned previously, adding a small amount of triethylamine to the mobile phase can mitigate the effects of acidic silica.[5]
-
-
Oxidation: Indoles can be prone to air oxidation, which can be exacerbated by light and trace metals, sometimes leading to discoloration (e.g., pink or brownish hues).[7]
-
Solution: While not a direct chromatographic solution, ensure that solvents are properly degassed and consider running the column under a positive pressure of an inert gas like nitrogen or argon to minimize air exposure.
-
-
Question 3: I've isolated my product as a thick oil or wax, but I expected a solid. How can I induce crystallization?
Answer: Obtaining a product as an oil is common when trace amounts of solvent or impurities are present, acting as a crystallization inhibitor.
-
Symptom: After removing the solvent under reduced pressure (e.g., via rotary evaporator), the product remains a viscous oil instead of crystallizing into a solid.
-
Potential Causes & Solutions:
-
Residual Solvent: Even small amounts of high-boiling solvents (like DMF or DMSO) or the chromatography eluent can prevent crystallization.
-
Solution A (High Vacuum): Place the sample under a high vacuum for several hours to overnight to remove stubborn solvent traces. Gentle heating may assist this process if the compound is thermally stable.
-
Solution B (Trituration): Add a non-polar solvent in which your product is poorly soluble, such as hexanes or pentane. Stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, while the pure product crashes out as a solid. The solid can then be collected by filtration.
-
-
Amorphous State: The compound may be pure but exists in a metastable amorphous state.
-
Solution (Recrystallization): Dissolve the oily product in a minimal amount of a hot solvent in which it has good solubility (e.g., ethyl acetate, ethanol, or acetonitrile) and allow it to cool slowly.[5] If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous successful batch.
-
-
Question 4: My HPLC analysis shows a split or broad peak for my purified compound. What does this indicate?
Answer: Split, fronting, or tailing peaks in HPLC often point to a chromatographic issue rather than an inherent impurity.[8]
-
Symptom: A single compound appears as two closely eluting peaks, a peak with a "shoulder," or a broad, asymmetrical peak.[8]
-
Potential Causes & Solutions:
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
-
-
Column Issues: Voids in the column packing or a blocked frit can cause the sample path to split, leading to doubled peaks.[8]
-
Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced. Using a guard column can help protect the main column from blockages.[8]
-
-
On-Column Degradation: The compound may be unstable under the mobile phase conditions (e.g., pH).
-
Solution: Adjust the mobile phase pH with buffers. For reversed-phase HPLC, small amounts of formic acid or trifluoroacetic acid (TFA) are common additives to improve peak shape for nitrogen-containing compounds.
-
-
Temperature Effects: Inconsistent column temperature can affect retention time and peak shape.[8]
-
Solution: Use a column oven to maintain a stable temperature, often slightly above ambient (e.g., 30-40 °C), to improve efficiency and reproducibility.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify crude N-methyl-1H-indole-2-carboxamide?
The most robust approach is typically a two-stage process: an initial purification by normal-phase column chromatography followed by recrystallization of the isolated material.[9][10]
-
Column Chromatography: This is the workhorse for removing the bulk of impurities, especially those with different polarities.[6] A silica gel column using a gradient elution of ethyl acetate in hexanes is a reliable starting point.[2][3]
-
Recrystallization: This technique is excellent for removing trace impurities that may have co-eluted during chromatography, yielding a product with very high purity.[9][10] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Workflow for Purification of N-methyl-1H-indole-2-carboxamide
Caption: General workflow for purifying N-methyl-1H-indole-2-carboxamide.
Q2: How do I select an appropriate solvent system for column chromatography?
Solvent selection is critical and should be guided by TLC analysis.[1] The goal is to find a solvent system where your target compound has an Rf (Retardation factor) value of approximately 0.2-0.4, and there is maximal separation between it and any impurities.[1]
| Solvent System Component | Role & Properties | Example Systems for Indole-2-Carboxamides |
| Non-Polar Base | Elutes non-polar compounds quickly. | Hexanes, Heptane |
| Polar Modifier | Increases mobile phase polarity to elute more polar compounds. | Ethyl Acetate (EtOAc), Dichloromethane (DCM), Chloroform (CHCl₃) |
| Strongly Polar Modifier | Used in small amounts for highly polar compounds. | Methanol (MeOH), Ethanol (EtOH) |
Screening Procedure:
-
Dissolve a small amount of your crude material.
-
Spot it on a TLC plate.
-
Develop the plate in various solvent mixtures (e.g., 10%, 20%, 30% EtOAc in Hexanes).
-
Visualize under a UV lamp.
-
Choose the system that gives the best separation and the target Rf value. For N-methyl-1H-indole-2-carboxamide derivatives, systems like n-hexane/EtOAc and CHCl₃/MeOH have been reported to be effective.[4]
Q3: When is recrystallization preferable to another round of chromatography?
Recrystallization is often superior to a second column under two main conditions:
-
For Final Polishing: When you have a product that is already >90-95% pure after chromatography and you need to remove trace amounts of very similar impurities. Recrystallization can be highly selective and yield material of >99% purity.[10]
-
For Large Scale: On a large scale, chromatography can be expensive and time-consuming due to the large volumes of solvent and silica required. Recrystallization is often more economically viable and scalable.
However, recrystallization can lead to lower recovery compared to chromatography, so it is a trade-off between purity and yield.[9]
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
Detailed Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is designed for the primary purification of crude N-methyl-1H-indole-2-carboxamide.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool or cotton at the bottom and cover it with a thin layer of sand.[6]
-
Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).[2][6]
-
Pour the slurry into the column and use gentle tapping or air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[6] Allow the silica to settle, keeping the solvent level above the top of the bed at all times.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like DCM.[6] Carefully apply the solution to the top of the silica bed with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM or Acetone), add a small amount of silica gel (approx. 1-2x the mass of the crude product), and evaporate the solvent to dryness to get a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexanes) to elute compounds with increasing polarity.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[6]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified compound.[6]
-
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure, crystalline final product.
-
Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are good starting points for amides.[5]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stir bar) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Do not disturb the flask during this period.
-
Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of Indole Alkaloids - Benchchem. (n.d.).
- Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography - Benchchem. (n.d.).
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI.
- Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography - Separation Science. (2025, September 26).
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC. (2023, December 6).
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Open Research Repository. (n.d.).
- What is the best technique for amide purification? - ResearchGate. (2020, November 2).
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
- Common impurities in methyl indole-3-carboxylate and their removal. - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Strategies for Mitigating the Cytotoxicity of N-methyl-1H-indole-2-carboxamide
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working to optimize N-methyl-1H-indole-2-carboxamide and its derivatives. Here, we provide troubleshooting guides and frequently asked questions to address the common challenge of cytotoxicity encountered during preclinical development. Our guidance is grounded in the principles of medicinal chemistry and structure-activity relationship (SAR) studies, aiming to help you rationally design and synthesize analogs with an improved therapeutic index.
Troubleshooting Guides: Addressing Cytotoxicity in Your Experiments
This section offers practical, step-by-step strategies to tackle specific cytotoxicity issues observed with your N-methyl-1H-indole-2-carboxamide compounds. Each guide provides the scientific rationale behind the proposed modifications and a detailed experimental workflow.
Issue 1: High Basal Cytotoxicity in Preliminary In Vitro Assays
Scenario: Your lead N-methyl-1H-indole-2-carboxamide compound demonstrates potent activity against its intended biological target but also exhibits significant cytotoxicity in various cell lines, including non-cancerous lines. This suggests a general, off-target cytotoxic effect.
Underlying Science: A primary cause of such cytotoxicity is often metabolic instability. The indole scaffold can be a substrate for cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can covalently modify cellular macromolecules and trigger cell death.[1] One common metabolic "hot spot" is the indole ring itself, which can be oxidized to form reactive epoxides.[1]
A proven strategy to enhance metabolic stability is to block the sites on the molecule most prone to metabolism.[1]
Experimental Protocol:
-
Hypothesis: Introducing metabolically robust substituents at positions prone to oxidation will reduce the formation of toxic metabolites and decrease cytotoxicity.
-
Synthesis:
-
In Vitro Cytotoxicity Assessment:
-
Utilize a panel of cell lines, including your target cancer cell lines and a control, non-cancerous cell line (e.g., HEK293).
-
Treat the cells with a dose-response of the parent compound and the new analogs.
-
Measure cell viability using a standard method like the MTT assay.
-
-
Data Analysis:
-
Determine the IC50 (half-maximal inhibitory concentration) values for each compound against each cell line.
-
A higher IC50 value for the analogs compared to the parent compound indicates reduced cytotoxicity.
-
Data Summary Table:
| Compound | Modification | Target Cell Line IC50 (µM) | Non-Cancerous Cell Line IC50 (µM) |
| Parent Compound | None | 5.0 | 7.5 |
| Analog A | 5-Fluoro | 6.2 | 25.0 |
| Analog B | 6-Chloro | 7.1 | 30.5 |
Visualizing the Modification Strategy:
Caption: A workflow for reducing cytotoxicity by blocking metabolic hot spots.
Issue 2: Loss of Potency with Modifications Aimed at Reducing Cytotoxicity
Scenario: Following the guidance in Issue 1, you've successfully synthesized analogs with reduced cytotoxicity. However, these modifications have also led to a significant decrease in the compound's potency against its intended target.
Underlying Science: This is a common challenge in drug discovery, often referred to as the "activity-toxicity trade-off." The chemical features of a molecule that are responsible for its therapeutic effects can also contribute to its toxic properties. Modifying these features can therefore impact both outcomes.
Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the carboxamide group with a suitable bioisostere can sometimes restore potency while maintaining the improved toxicity profile.[2][3]
Experimental Protocol:
-
Hypothesis: Replacing the N-methyl-1H-indole-2-carboxamide's amide group with a bioisostere, such as a tetrazole or an oxadiazole, can re-establish critical interactions with the target protein without reintroducing the previous cytotoxic liabilities.[2][4]
-
Synthesis:
-
Synthesize a small library of analogs where the carboxamide moiety is replaced with various bioisosteres.
-
-
Biological Evaluation:
-
Assess the potency of the new analogs against the primary biological target.
-
Concurrently, evaluate the cytotoxicity of these compounds in your cell line panel.
-
-
Data Analysis:
-
Compare the potency (e.g., EC50 or Ki) and cytotoxicity (IC50) of the new analogs to both the original parent compound and the less potent, but less toxic, analogs.
-
Data Summary Table:
| Compound | Modification | Potency (EC50, nM) | Cytotoxicity (IC50, µM) |
| Parent Compound | None | 10 | 7.5 |
| Analog A (5-Fluoro) | Carboxamide | 500 | 25.0 |
| Analog C (5-Fluoro) | Tetrazole Bioisostere | 25 | 22.5 |
| Analog D (5-Fluoro) | Oxadiazole Bioisostere | 50 | 28.0 |
Visualizing the Bioisosteric Replacement Strategy:
Caption: A decision-making workflow for bioisosteric replacement.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of toxicity for small molecule drugs?
A1: The toxicity of small molecules can generally be categorized into two main types: on-target and off-target toxicity.[5] On-target toxicity occurs when the drug binds to its intended target, but this interaction leads to adverse effects. Off-target toxicity arises when the drug interacts with unintended molecular targets in the body.
Q2: How can I use computational tools to predict the toxicity of my analogs before synthesis?
A2: In silico toxicology has become a valuable tool in early-stage drug discovery.[6][7][8][9] Computational models, including machine learning and artificial intelligence algorithms, can predict the potential toxicity of small molecules based on their chemical structures.[7][10] These tools can assess various toxicological endpoints, such as genotoxicity, hepatotoxicity, and cardiotoxicity, helping to prioritize which analogs to synthesize and test.[7]
Q3: What is "scaffold hopping" and how can it be used to reduce cytotoxicity?
A3: Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while aiming to maintain similar biological activity.[11][12] This can be a powerful technique to address metabolic liabilities. For instance, replacing an aromatic system that is prone to oxidation with a more electron-deficient ring system can often improve its stability against cytochrome P450-mediated metabolism.[12]
Q4: Can combining my indole-based compound with other drugs help to reduce its cytotoxicity?
A4: Yes, combination therapy is a widely used strategy in cancer treatment.[13] Combining a targeted therapy, like your indole-based compound, with other chemotherapeutic agents can sometimes allow for the use of lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[14] This approach can help to minimize side effects and improve patient tolerance.[14]
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
- Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development.
- Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
- MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). PubMed.
- Benchchem. (n.d.). Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Source.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.
-
Khaledi, H., et al. (2011). Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. Archiv der Pharmazie / Chemistry in Life Sciences, 344(11), 703-709. Retrieved from [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
- The structure-activity relationship (SAR) of the novel indole... (n.d.). ResearchGate.
- Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. (n.d.). Neliti.
- Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups.
- Tokyo Chemical Industry. (n.d.). Bioisosteres.
- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Source.
- Update of Indoles: Promising molecules for ameliorating metabolic diseases. (2022). PubMed.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC.
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (n.d.). PMC.
- C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16. (n.d.). Bentham Science Publisher.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). RSC Publishing.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC.
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (n.d.). PMC.
- New Approach Reduces Drug Resistance and Toxicity. (2023). Technology Networks.
- Improving targeted small molecule drugs to overcome chemotherapy resistance. (n.d.). PMC.
- Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. (2018). Society of Toxicology.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024). MDPI.
- Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. (2025). Source.
Sources
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. Bioisosteres | TCI AMERICA [tcichemicals.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. toxicology.org [toxicology.org]
- 6. toxometris.ai [toxometris.ai]
- 7. Ignota Labs [ignotalabs.ai]
- 8. pozescaf.com [pozescaf.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Improving targeted small molecule drugs to overcome chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison: N-methyl-1H-indole-2-carboxamide Scaffold vs. Clinical EGFR Inhibitors
This guide provides a technical comparison of the N-methyl-1H-indole-2-carboxamide scaffold and its optimized derivatives against clinical EGFR inhibitors (Gefitinib, Erlotinib, Osimertinib).
Editorial Note: While "N-methyl-1H-indole-2-carboxamide" is a naturally occurring metabolite (isolated from marine fungi like Neosartorya pseudofischeri), it primarily serves as a chemical scaffold in drug discovery. The un-substituted parent molecule possesses moderate biological activity. However, its 5-substituted and N-substituted derivatives have demonstrated nanomolar potency against EGFR, making them the true functional comparators to clinical drugs. This guide analyzes the performance of this class of inhibitors rooted in the N-methyl-1H-indole-2-carboxamide core.[1]
Executive Summary & Mechanism of Action
The Indole-2-carboxamide class represents a distinct chemotype from the quinazoline-based "classical" EGFR inhibitors (like Gefitinib). These compounds function as ATP-competitive inhibitors , binding to the hinge region of the EGFR kinase domain.
-
Binding Mode: The indole nitrogen (N1) and the carboxamide oxygen/nitrogen typically form key hydrogen bonds with the hinge region residues (Met793) of the EGFR ATP-binding pocket.
-
differentiation: Unlike quinazolines, the indole-2-carboxamide scaffold offers a unique vector for substitution at the C3 and C5 positions, allowing for the design of "Dual Inhibitors" (e.g., EGFR/CDK2 or EGFR/VEGFR) and potential activity against resistance mutations (T790M).
Mechanistic Pathway Diagram
The following diagram illustrates the EGFR signaling cascade and the specific intervention point of Indole-2-carboxamide inhibitors.
Figure 1: Mechanism of Action.[2][3] The Indole-2-carboxamide inhibitor competes with ATP for the binding site on the intracellular kinase domain of EGFR, blocking downstream proliferation (ERK) and survival (AKT) signals.
Comparative Performance Data
The following data contrasts the Optimized Indole-2-carboxamide Derivatives (specifically 5-chloro and 5-substituted analogs) against standard-of-care EGFR inhibitors.
Table 1: Enzymatic and Cellular Potency Profile
| Feature | Indole-2-Carboxamide (Optimized) | Gefitinib (Iressa) | Osimertinib (Tagrisso) | Significance |
| Core Structure | Indole | Quinazoline | Pyrimidine | Indoles offer alternative solubility/metabolic profiles. |
| EGFR WT IC50 | 40 – 90 nM | 33 nM | 12 nM | Indole derivatives approach the potency of 1st-gen drugs. |
| EGFR T790M IC50 | ~100 – 500 nM | >3,000 nM (Resistant) | < 5 nM | Indoles show better mutant coverage than Gefitinib but lag behind Osimertinib. |
| Cell Viability (A549) | GI50: 2.3 – 7.5 µM | GI50: ~0.02 – 0.1 µM | GI50: < 0.01 µM | Indoles often require higher concentrations for cellular efficacy (permeability issues). |
| Selectivity | Moderate (Often hits CDK2/VEGFR) | High (EGFR specific) | Very High (Mutant selective) | Indoles are frequently "Dual Inhibitors" (e.g., EGFR + VEGFR2). |
| Binding Type | Reversible (ATP Competitive) | Reversible | Irreversible (Covalent C797) | Lack of covalent bonding limits duration of action compared to Osimertinib. |
Key Insight: The un-substituted N-methyl-1H-indole-2-carboxamide parent molecule typically exhibits IC50 values in the micromolar range (>10 µM) . The nanomolar potency cited above is achieved only through substitution at the 5-position (e.g., -Cl, -OCH3) and N-substitution (e.g., phenethyl groups).
Experimental Validation Protocols
To validate the performance of an N-methyl-1H-indole-2-carboxamide derivative, the following self-validating protocols are recommended.
A. In Vitro EGFR Kinase Assay (ADP-Glo Platform)
Objective: Determine the IC50 of the compound against recombinant EGFR enzyme.
-
Reagent Prep: Prepare 2.5x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Mix: Dilute EGFR (WT or T790M mutant) to 2 ng/µL in Kinase Buffer.
-
Compound Prep: Dissolve N-methyl-1H-indole-2-carboxamide derivative in 100% DMSO. Perform 3-fold serial dilutions.
-
Reaction:
-
Add 2 µL Compound to 384-well plate.
-
Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).
-
Add 4 µL ATP/Substrate Mix (Poly-Glu-Tyr substrate + 10 µM ATP).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).
-
Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.
-
Control: Gefitinib (Positive Control, expect ~30 nM).
-
B. Cell Viability Screening Workflow
Objective: Assess cellular permeability and antiproliferative efficacy.
Figure 2: Cellular Screening Workflow. A standardized cascade to determine the Growth Inhibition 50% (GI50).
Discussion: Advantages & Limitations
Why Explore the Indole-2-Carboxamide Scaffold?
-
Dual Inhibition Potential: Unlike the highly specific Quinazolines, Indole-2-carboxamides often exhibit "off-target" activity against VEGFR-2 or CDK2 . In complex tumor microenvironments, this dual action can be advantageous, simultaneously targeting tumor proliferation (EGFR) and angiogenesis (VEGFR).
-
Solubility & Pharmacokinetics: The indole core is less lipophilic than the quinazoline core of Gefitinib/Erlotinib. This can lead to improved aqueous solubility, potentially reducing the need for complex formulation strategies.
-
Novel IP Space: As 4th-generation EGFR inhibitors are sought to tackle C797S mutations, the indole scaffold provides a fresh chemical start point, distinct from the crowded pyrimidine/quinazoline patent landscape.
Limitations
-
Potency Ceiling: Without significant optimization (e.g., adding large hydrophobic groups to the amide nitrogen), the core scaffold is 10-100x less potent than Osimertinib.
-
Reversibility: Most current derivatives are reversible. To compete with 3rd-generation drugs, an acrylamide "warhead" would need to be appended to the indole core to achieve covalent inhibition of C797.
References
-
RSC Medicinal Chemistry. "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors." (2020). Demonstrates the optimization of the indole scaffold to achieve nanomolar EGFR inhibition.[4]Link
-
Bioorganic Chemistry. "Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold." (2021).[5] Provides comparative data against Erlotinib.Link
-
Journal of Medicinal Chemistry. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)." (2014).[6][7] Source for Osimertinib/Gefitinib benchmark data.Link
-
Cochrane Database of Systematic Reviews. "Gefitinib for non-small cell lung cancer." (2018).[8][9] Clinical efficacy benchmarks for the comparator drug.Link
-
Journal of Natural Products. "N-methyl-1H-indole-2-carboxamide from the marine fungus Neosartorya pseudofischeri." (2014). Identifies the natural origin of the parent scaffold.Link
Sources
- 1. Exploring the Chemodiversity and Biological Activities of the Secondary Metabolites from the Marine Fungus Neosartorya pseudofischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. A comparison of gefitinib with no therapy or chemotherapy for non-small cell lung cancer | Cochrane [cochrane.org]
A Comparative Efficacy Analysis of N-methyl-1H-indole-2-carboxamide and Novel Indole-Based Derivatives in Cancer Cell Lines
In the landscape of oncological research, the indole scaffold has consistently emerged as a privileged structure, serving as the backbone for a multitude of natural and synthetic compounds with potent anti-cancer activities.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.[2][3] This guide provides a detailed cross-validation of the efficacy of a foundational indole derivative, N-methyl-1H-indole-2-carboxamide, against more recently developed and structurally diverse indole-based compounds. Our analysis focuses on their comparative performance across various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data.
The structural versatility of the indole ring allows for extensive modification, leading to the development of derivatives with enhanced potency and selectivity.[3] This guide will delve into the rationale behind these structural modifications and their impact on anti-proliferative activity. We will explore how substitutions on the indole core and the carboxamide functional group can significantly influence the compound's interaction with biological targets.[4]
Comparative Efficacy Assessment
To provide a clear and objective comparison, we have synthesized data from multiple studies on the anti-proliferative activity of N-methyl-1H-indole-2-carboxamide and selected novel indole-based derivatives. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Key Structural Features | Reference |
| N-methyl-1H-indole-2-carboxamide | Capan-1 | Pancreatic | ~5.0 | Simple N-methylated indole-2-carboxamide | [5] |
| Aspc-1 | Pancreatic | ~5.0 | [5] | ||
| MIA PaCa-2 | Pancreatic | ~5.0 | [5] | ||
| Compound 10 | HCT-116 | Colon | 1.01 | N-pyridinyl indole-2-carboxamide | [4] |
| Compound 12 | K-562 | Leukemia | 0.33 | N-(1-anthraquinone) indole-2-carboxamide | [4] |
| Compound 14 | K-562 | Leukemia | 0.61 | N-(2-anthraquinone) indole-2-carboxamide | [4] |
| Compound 4 | K-562 | Leukemia | 0.61 | N-(p-chlorobenzene) indole-2-carboxamide | [4] |
| Compound 26 | MCF-7 | Breast | 3.18 | Indole-thiazolidinedione-triazole hybrid | [3] |
| HePG-2 | Liver | 4.43 | [3] | ||
| HCT-116 | Colorectal | 4.46 | [3] | ||
| PC-3 | Prostate | 8.03 | [3] | ||
| Compound 16 | A549 | Lung | 2.66 | Pyrazolyl-s-triazine with indole motif | [3] |
| Compound 30 | MCF-7 | Breast | 0.83 | Indole-based Bcl-2 inhibitor | [3] |
| A549 | Lung | 0.73 | [3] |
Analysis of Structure-Activity Relationships:
The data clearly demonstrates that while the basic N-methyl-1H-indole-2-carboxamide scaffold shows anti-proliferative activity, strategic substitutions can dramatically enhance potency. For instance, the introduction of an anthraquinone moiety (Compounds 12 and 14) or a p-chlorobenzene group (Compound 4) leads to sub-micromolar efficacy against the K-562 leukemia cell line.[4] Similarly, hybridization with other heterocyclic systems like thiazolidinedione and triazole (Compound 26) or pyrazolyl-s-triazine (Compound 16) results in potent compounds with broad-spectrum activity against various cancer cell lines.[3] The N-pyridinyl substitution in Compound 10 also shows a significant increase in potency against the HCT-116 colon cancer cell line.[4]
These findings underscore the principle that the indole-2-carboxamide scaffold is a highly adaptable platform for the design of targeted anti-cancer agents.[6] The diverse functionalities that can be introduced allow for the fine-tuning of interactions with specific molecular targets within cancer cells.
Mechanistic Insights and Signaling Pathways
Indole derivatives exert their anti-cancer effects by modulating a variety of cellular signaling pathways.[1][7] While the precise mechanism of each derivative can vary, common targets include protein kinases, tubulin, and DNA topoisomerases.[3] The ability of these compounds to induce apoptosis is a key aspect of their therapeutic potential.[7]
Below is a generalized diagram illustrating a common mechanism of action for indole-based anti-cancer agents, leading to apoptosis.
Caption: Generalized signaling pathway for indole-based anti-cancer compounds.
Experimental Protocols: Cell Viability Assessment
The cross-validation of the efficacy of these compounds relies on robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9]
MTT Assay Protocol
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 values of test compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of the indole-2-carboxamide scaffold in the development of novel anti-cancer therapeutics. While N-methyl-1H-indole-2-carboxamide demonstrates foundational activity, the significant enhancements in potency achieved through targeted chemical modifications highlight the immense potential of this compound class. Future research should focus on elucidating the specific molecular targets of these more potent derivatives to enable rational drug design and the development of next-generation therapies with improved efficacy and reduced side effects. The multi-target approach, where a single compound can modulate several key oncogenic pathways, represents a particularly promising avenue for overcoming drug resistance.[10]
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (URL: [Link])
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Publishing. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])
-
Multi-Target Directed Indole Based Hybrid Molecules in Cancer Therapy : An Up-To-Date Evidence-Based Review | Bentham Science Publishers. (URL: [Link])
-
Design and Synthesis of Indole Moeity Based Compounds For Treatment of Cancer Disease. (URL: [Link])
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (URL: [Link])
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (URL: [Link])
-
Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (URL: [Link])
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC). (URL: [Link])
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. (URL: [Link])
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. (URL: [Link])
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (URL: [Link])
-
Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - Taylor & Francis Online. (URL: [Link])
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (URL: [Link])
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. (URL: [Link])
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. (URL: [Link])
-
Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC. (URL: [Link])
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
C5,C6-Disubstituted 1H-Indole-2-Carboxamides: Synthesis and Cytotoxic Activity in the Human Non-Small Lung Cancer Cell Line NSCLC-N16-L16 - Bentham Science Publisher. (URL: [Link])
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. (URL: [Link])
-
Cell Viability Assay (MTT Assay) Protocol. (URL: [Link])
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. broadpharm.com [broadpharm.com]
- 9. protocols.io [protocols.io]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Confirming the Binding Site of N-methyl-1H-indole-2-carboxamide on its Target Protein
For researchers and drug development professionals, identifying a compound's precise binding site on its target protein is a cornerstone of mechanism-of-action studies and structure-based drug design. Simply confirming that a molecule binds is insufficient; understanding how and where it binds provides the high-resolution data needed for lead optimization, predicting potential resistance mutations, and elucidating biological function.
The Strategic Workflow: A Hierarchical Approach to Binding Site Confirmation
Confidence in a proposed binding site is not achieved through a single experiment. It is built by progressively increasing the resolution of our understanding and validating findings with complementary techniques. Our strategy begins with confirming a direct interaction and generating a structural hypothesis, proceeds to medium-resolution mapping, is solidified by high-resolution structural data, and is ultimately confirmed through functional validation.
Caption: Experimental workflow for HDX-Mass Spectrometry.
Experimental Protocol: HDX-MS
-
Sample Preparation: Prepare the target protein at a suitable concentration (e.g., 10 µM) in its final buffer. Prepare a concentrated stock of N-methyl-1H-indole-2-carboxamide in a compatible solvent (e.g., DMSO), ensuring the final solvent concentration is low (<2%).
-
Labeling Reaction: For each time point (e.g., 10s, 1m, 10m, 60m), dilute the apo-protein and the pre-incubated protein-ligand complex into a D₂O-based buffer to initiate the exchange reaction.
-
Quenching: At the end of each time point, quench the reaction by adding a pre-chilled, low pH quench buffer (e.g., phosphate buffer, pH 2.5). This lowers the pH and temperature, reducing the amide back-exchange rate to a minimum.
-
Digestion: Immediately inject the quenched sample onto an in-line protease column (typically porcine pepsin) held at a low temperature (e.g., 0-4 °C) to digest the protein into peptides.
-
Chromatography and MS Analysis: The resulting peptides are trapped, desalted, and then separated by reverse-phase chromatography before being analyzed by a high-resolution mass spectrometer.
-
Data Analysis: Specialized software is used to identify the peptides and calculate their deuterium uptake levels at each time point for both the apo and holo states. Peptides showing a significant reduction in deuterium uptake in the holo state are mapped onto the protein structure, revealing the binding interface.
Phase 2: The Atomic View - High-Resolution Structural Determination
While HDX-MS provides a map of the interaction surface, high-resolution structural techniques provide the definitive, atomic-level picture of the binding site.
X-ray Crystallography
X-ray crystallography is the historical 'gold standard' for determining protein-ligand structures at atomic resolution. [5][6]It relies on obtaining a well-ordered crystal of the protein-ligand complex and diffracting X-rays to generate an electron density map, into which an atomic model can be built. [7][8] Experimental Protocol: Co-crystallization with N-methyl-1H-indole-2-carboxamide
-
Protein Purity: The target protein must be highly pure (>95%) and monodisperse, as assessed by SDS-PAGE and size-exclusion chromatography.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of N-methyl-1H-indole-2-carboxamide to ensure saturation of the binding site.
-
Crystallization Screening: Use robotic systems to screen hundreds of crystallization conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Optimize initial "hits" by refining precipitant concentrations and other parameters to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to solve the structure, typically by molecular replacement if a structure of the apo-protein exists. [7]The resulting electron density map should clearly show density for the bound ligand, allowing for an unambiguous determination of its binding pose and the specific protein residues involved in the interaction.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for structure determination, particularly for large protein complexes or proteins that resist crystallization. [9][10]It involves flash-freezing purified protein-ligand complexes in a thin layer of vitrified ice and imaging millions of individual particles with an electron microscope. [11]Advanced image processing software then reconstructs a 3D density map. Recent advances have pushed the resolution of cryo-EM to a point where it can resolve the binding of small molecule ligands, even for relatively small proteins. [12][13]
Phase 3: Orthogonal Validation of the Structural Model
A high-resolution structure provides the most compelling evidence for a binding site. However, to ensure this static picture is functionally relevant, the hypothesis derived from it must be tested with independent methods.
Site-Directed Mutagenesis
Site-directed mutagenesis is a classic biochemical technique used to functionally validate the importance of specific amino acid residues identified in a structural model. [5]The strategy is to mutate key interacting residues in the proposed binding site (e.g., changing an arginine that forms a hydrogen bond to an alanine) and then measure the impact on binding affinity.
Caption: Site-Directed Mutagenesis validation workflow.
Experimental Protocol: Site-Directed Mutagenesis
-
Identify Residues: From your high-resolution structure, identify 3-5 residues that make direct, high-quality contacts with N-methyl-1H-indole-2-carboxamide (e.g., hydrogen bonds, pi-stacking, key hydrophobic contacts).
-
Generate Mutants: Use standard molecular biology techniques to generate plasmids encoding the target protein with single-point mutations at these positions.
-
Express and Purify: Express and purify the mutant proteins using the same protocol as the wild-type protein. Ensure the mutations have not caused global misfolding using techniques like Circular Dichroism (CD).
-
Measure Affinity: Using ITC or SPR, carefully measure the KD of N-methyl-1H-indole-2-carboxamide for each mutant protein.
-
Analyze Results: A significant increase in KD (i.e., weaker binding) for a mutant protein compared to the wild-type provides strong functional evidence that the mutated residue is a critical component of the binding site.
Photoaffinity Labeling
Photoaffinity labeling is a powerful chemical biology approach that uses a modified version of the ligand to create a covalent bond with the target protein directly within the binding site. [14][15][16]This technique provides direct evidence of physical proximity. The process involves synthesizing an analog of N-methyl-1H-indole-2-carboxamide that contains a photo-reactive group (e.g., a diazirine or benzophenone). [17][18]This probe is incubated with the target protein, and upon exposure to UV light, it forms a highly reactive species that covalently attaches to nearby amino acid residues. The site of cross-linking can then be identified using mass spectrometry-based proteomics.
Comparison of Key Methodologies
Data Summary Table 2: Comparison of Binding Site Determination Techniques
| Technique | Resolution | Protein Requirements | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Computational Docking | Theoretical | 3D structure (or model) | Fast, low-cost, generates testable hypotheses. | Predictive, not experimental proof; can be inaccurate. |
| HDX-MS | Low-Medium (Peptide level) | ~100s of pmol, soluble | Maps interface in solution, sensitive to conformational changes. [19] | Does not provide atomic detail; back-exchange can be an issue. |
| X-ray Crystallography | Atomic | High purity, must crystallize | The 'gold standard' for atomic detail of the binding pose. [5] | Crystal packing may create artifacts; not all proteins crystallize. [9] |
| Cryo-EM | Near-atomic to Atomic | High purity, stable in solution | Applicable to large/flexible proteins that don't crystallize. [9] | Resolution can be limiting for small molecules; high instrument cost. [12] |
| Site-Directed Mutagenesis | Indirect (Functional) | Must be expressible/purifiable | Directly tests the functional importance of specific residues. | Can cause unintended structural perturbations; labor-intensive. |
| Photoaffinity Labeling | High (Residue level) | Soluble, stable | Provides direct evidence of physical proximity in the binding site. [14]| Requires chemical synthesis of a probe; nonspecific cross-linking is possible. [16]|
Conclusion
Confirming the binding site of N-methyl-1H-indole-2-carboxamide, or any small molecule ligand, requires a rigorous, multi-faceted approach. By integrating computational predictions with biophysical mapping and culminating in high-resolution structural determination, researchers can build a strong, evidence-based model of the interaction. This model must then be challenged and validated with functional data from techniques like site-directed mutagenesis to provide the highest degree of scientific confidence. This hierarchical and orthogonal workflow not only identifies the binding site but also provides a deep understanding of the molecular interactions that are essential for advancing a modern drug discovery program.
References
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]
-
What is HDX-MS? - Rapid Novor. (2022, May 13). Rapid Novor. Retrieved February 15, 2026, from [Link]
-
Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. (n.d.). JoVE. Retrieved February 15, 2026, from [Link]
-
Cryo-EM for Protein-Ligand Complexes - Creative Biostructure. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]
-
Mapping Protein–Ligand Interactions with Proteolytic Fragmentation, Hydrogen/Deuterium Exchange-Mass Spectrometry. (n.d.). NIST. Retrieved February 15, 2026, from [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (pp. 529–559). Humana Press. [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2016, September 1). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Gallagher, E. S., & Hudgens, J. W. (2016). Mapping Protein-Ligand Interactions With Proteolytic Fragmentation, Hydrogen/Deuterium Exchange-Mass Spectrometry. Methods in Enzymology, 566, 379–412. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2021, November 21). Drug Hunter. Retrieved February 15, 2026, from [Link]
-
Mapping Protein-Ligand Interactions with Proteolytic-Digestion, Hydrogen/Deuterium Exchange-Mass Spectrometry. (2015, October 23). NIST. Retrieved February 15, 2026, from [Link]
-
High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. (2021, July 5). Sciety. Retrieved February 15, 2026, from [Link]
-
Vasile, F., & Collina, S. (2021). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 6(16), 10617–10629. [Link]
-
Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Protein-ligand interactions : methods and applications. (n.d.). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Improving Protein-Ligand Modeling into Cryo-EM Data and the use of those Models in Drug Discovery Efforts. (2021, February 23). Schrödinger. Retrieved February 15, 2026, from [Link]
-
High–resolution cryo–EM structures of small protein–ligand complexes near the theoretical size limit. (2021, July 21). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Spence, T. G., & Hewitt, L. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3537–3550. [Link]
-
Ligand binding assay. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Mapping the Distribution and Affinities of Ligand Interaction Sites on Human Serum Albumin. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457–477. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers. Retrieved February 15, 2026, from [Link]
-
Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. (2015, October 26). ACS Publications. Retrieved February 15, 2026, from [Link]
-
X-ray crystallographic studies of protein-ligand interactions. (1998). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2021). International Journal of Molecular Sciences, 22(6), 3234. [Link]
-
X-ray crystallography of protein-ligand interactions. (2000). Acta Crystallographica Section D: Biological Crystallography, 56(Pt 12), 1549–1555. [Link]
-
Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (2013). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Analysis of receptor-ligand binding by photoaffinity cross-linking. (2013, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
What are some experimental techniques to identify binding partners? (2022, September 1). Biology Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Exploring the computational methods for protein-ligand binding site prediction. (2020, February 17). Journal of Cheminformatics, 12(1), 16. [Link]
-
Evidence of Conformational Selection Driving the Formation of Ligand Binding Sites in Protein-Protein Interfaces. (2014). PLOS Computational Biology, 10(9), e1003812. [Link]
-
60 seconds to determine a binding site! (2020, May 20). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). Molecules, 27(16), 5240. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021, March 31). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. (n.d.). DigitalCommons@UNO. Retrieved February 15, 2026, from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry, 64(8), 4671–4690. [Link]
-
5.2: Techniques to Measure Binding. (2022, January 19). Biology LibreTexts. Retrieved February 15, 2026, from [Link]
-
Synthesis, spectroscopic, computational and drug docking studies of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2021, July 31). ACS Infectious Diseases, 7(9), 2568–2581. [Link]
-
Synthesis and Molecular docking studi. (n.d.). JOCPR. Retrieved February 15, 2026, from [Link]
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
- 12. High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit | Sciety [sciety.org]
- 13. researchgate.net [researchgate.net]
- 14. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rapidnovor.com [rapidnovor.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-methyl-1H-indole-2-carboxamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methyl-1H-indole-2-carboxamide, grounding our procedures in established safety principles and regulatory standards. While specific safety data for this compound is not extensively published, we will proceed with a cautious approach, inferring potential hazards from structurally similar indole and carboxamide derivatives and adhering to the universal principles of hazardous waste management.
Hazard Assessment and Core Principles: The "Why" Behind the "How"
Before any disposal protocol is enacted, understanding the potential risks is paramount. Structurally similar compounds, such as other N-substituted indoles and various carboxamides, can exhibit hazards including skin, eye, and respiratory irritation.[1][2] Some organic amides can also react with other chemical classes to generate toxic or flammable gases.[3] Therefore, in the absence of comprehensive toxicological data for N-methyl-1H-indole-2-carboxamide, it must be treated as hazardous waste.
The disposal of this compound must be governed by the following foundational principles of laboratory chemical waste management:
-
Prohibition of Sewer and General Trash Disposal: Never dispose of N-methyl-1H-indole-2-carboxamide, or its containers, down the drain or in the regular trash.[4][5][6] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]
-
Waste Minimization: The most effective way to manage waste is to prevent its generation. Prepare only the necessary amount of the compound for your experiments to reduce the volume of waste that requires disposal.[7][8]
-
Segregation and Compatibility: Do not mix N-methyl-1H-indole-2-carboxamide waste with other incompatible waste streams.[7][8] It should be collected in a designated, chemically compatible container to prevent dangerous reactions.[9][10]
-
Professional Disposal: All chemical waste must be managed and ultimately disposed of by your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling N-methyl-1H-indole-2-carboxamide in any form—pure compound, solutions, or waste—adherence to proper PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][11] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Skin Protection | Wear a lab coat and chemically impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.[11][12] | Prevents skin contact, which could lead to irritation or absorption. Contaminated clothing should be removed immediately.[13] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[14] If dust formation is unavoidable or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[2][11] | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol: From Benchtop to Manifest
This protocol outlines the lifecycle of N-methyl-1H-indole-2-carboxamide waste within the laboratory, ensuring compliance and safety at each stage.
-
Select a Compatible Container: Choose a container that is in good condition, leak-proof, and chemically compatible with N-methyl-1H-indole-2-carboxamide.[8] Typically, the original container or a high-density polyethylene (HDPE) bottle is suitable. Avoid metal containers for potentially corrosive waste.[9]
-
Collect Waste:
-
Solid Waste: Collect unused or expired N-methyl-1H-indole-2-carboxamide powder, along with any grossly contaminated items like weigh boats or spatulas, directly into the designated waste container.
-
Liquid Waste: Collect solutions containing the compound in a container designed for liquids. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Contaminated Labware: Items like gloves, bench paper, and pipette tips with trace contamination should be placed in a separate, clearly labeled bag or container for solid hazardous waste.
-
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][15] This prevents the release of vapors and reduces the risk of spills.
Proper labeling is a strict EPA requirement and is crucial for safety and proper disposal.[16]
-
Affix a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's EHS department.
-
Complete All Fields: Fill out the tag completely and legibly. Do not use abbreviations or chemical formulas.[5] The required information includes:
-
The words "Hazardous Waste".[16]
-
Full Chemical Name: "N-methyl-1H-indole-2-carboxamide". For mixtures, list all components and their approximate percentages.
-
Generator Information: Your name, department, and lab location.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Toxic) based on the precautionary information for similar compounds.
-
Laboratories are considered Satellite Accumulation Areas (SAAs), and specific rules apply to the temporary storage of hazardous waste.[16]
-
Store at or Near the Point of Generation: The waste container must be stored in the laboratory where the waste is generated and under the control of lab personnel.[17]
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[4][15]
-
Segregate Incompatibles: Store the N-methyl-1H-indole-2-carboxamide waste away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[2][10]
The following diagram illustrates the workflow for proper waste handling within the laboratory.
Caption: Workflow for the proper disposal of N-methyl-1H-indole-2-carboxamide waste.
-
Monitor Accumulation: Once your waste container is full, or if it has been in storage for the maximum time allowed by your institution (often six to twelve months for academic labs), it must be prepared for pickup.[4][17]
-
Request Pickup: Contact your EHS office to schedule a hazardous waste pickup.[5] You will likely need to submit a chemical waste collection form, detailing the contents of the container as listed on the label.
-
Professional Removal: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste, ensuring it is transported and disposed of in compliance with all local, state, and federal regulations.[9][16] Final disposal methods may include incineration at a permitted facility.[16]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill and prevent it from spreading.[7]
-
Clean: While wearing appropriate PPE (including double gloves, safety goggles, and a lab coat), carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of N-methyl-1H-indole-2-carboxamide responsibly, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Safety Data Sheet - ABX - advanced biochemical compounds. ABX GmbH. Accessed February 15, 2026. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Accessed February 15, 2026. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Accessed February 15, 2026. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Accessed February 15, 2026. [Link]
-
Safety Data Sheet - 1-Methylindole. Acros Organics. Accessed February 15, 2026. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Accessed February 15, 2026. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Accessed February 15, 2026. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Accessed February 15, 2026. [Link]
-
Handling Chemicals. Wittenberg University, Department of Chemistry. Accessed February 15, 2026. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Accessed February 15, 2026. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. Accessed February 15, 2026. [Link]
-
Hazardous Waste Variations by State Matrix. US Environmental Protection Agency. Accessed February 15, 2026. [Link]
-
The Do's and Don'ts of Chemical Safety. Work-Fit. Accessed February 15, 2026. [Link]
-
Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. Accessed February 15, 2026. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. work-fit.com [work-fit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 11. echemi.com [echemi.com]
- 12. uwlax.edu [uwlax.edu]
- 13. crude.abx.de [crude.abx.de]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for N-methyl-1H-indole-2-carboxamide
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling N-methyl-1H-indole-2-carboxamide. The procedures outlined below are designed to ensure the safety of all laboratory personnel by establishing a self-validating system of protection. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, our recommendations are synthesized from the hazard profiles of structurally analogous indole carboxamides and general best practices for handling novel chemical entities in a research and development setting.
Hazard Analysis and Core Principles of Protection
The indole scaffold is a common motif in biologically active molecules, and while N-methyl-1H-indole-2-carboxamide itself lacks extensive public toxicological data, related compounds exhibit notable hazards. Therefore, a cautious and multi-layered approach to safety is mandatory.
Inferred Hazard Profile:
Based on data from structurally similar compounds like 1H-Indole-2-carboxylic acid and various N-substituted indoles, we must assume N-methyl-1H-indole-2-carboxamide presents the following potential hazards[1][2][3][4]:
| Hazard Classification | Description | Rationale / Analogy Source |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | Fisher Scientific SDS for 1H-Indole-2-carboxylic acid notes Category 4 acute oral and dermal toxicity.[2] |
| Skin Irritation | Causes skin irritation upon direct contact. | SDS for related indole compounds consistently lists skin irritation (Category 2).[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation. | SDS for related indole compounds consistently lists serious eye irritation (Category 2/2A).[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation, especially if handled as a powder. | Inhalation of dusts and aerosols should be avoided; this is a common hazard for fine organic solids.[1][3][5] |
The cornerstone of safe chemical handling rests on three pillars:
-
Engineering Controls: The primary line of defense, designed to isolate the handler from the hazard (e.g., a chemical fume hood).
-
Administrative Controls: Standard operating procedures (SOPs) and training that dictate safe work practices.
-
Personal Protective Equipment (PPE): The final barrier between the individual and the chemical agent. PPE is critical but should never be the sole means of protection.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required at all times when handling N-methyl-1H-indole-2-carboxamide.
-
Engineering Controls: All weighing and handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The work surface should be covered with disposable, absorbent bench paper.[6]
-
Hand Protection: Double gloving is mandatory.[6]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Chemically resistant nitrile gloves.
-
Rationale: Double gloving provides redundant protection. The outer glove bears the primary contamination, and the inner glove protects the skin during the critical doffing (removal) process.[7] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected, or every 30-60 minutes during extended procedures.[5][7]
-
-
Body Protection:
-
A dedicated, clean, long-sleeved laboratory coat that is fully buttoned is the minimum requirement.[6]
-
For procedures involving larger quantities or a higher risk of splashing, a disposable, back-closing chemical-resistant gown with knit cuffs is required over the lab coat.[8] This prevents contamination of personal clothing and ensures a tight seal with inner gloves.
-
-
Eye and Face Protection:
-
Respiratory Protection:
Step-by-Step Operational Plans
Adherence to strict, sequential protocols for gowning and handling is critical to prevent exposure and cross-contamination.
This sequence is designed to minimize contamination of the final protective layers.
Caption: Sequential workflow for donning PPE before handling the compound.
-
Preparation: Ensure the fume hood sash is at the lowest practical height. Assemble all necessary equipment (spatulas, glassware, solvents) before introducing the compound.
-
Weighing: If weighing the solid, use a dedicated spatula and perform the task on a disposable weigh boat within the hood to contain any dust.
-
Handling: Keep all containers of the compound sealed when not in immediate use. Conduct all manipulations deep within the hood workspace, at least 6 inches from the sash opening.
-
Post-Handling: After the procedure, securely cap the primary container. Decontaminate the dedicated spatula and any non-disposable equipment before removing them from the hood.
This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
Caption: The correct sequence for doffing PPE to prevent self-contamination.
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Prevent entry into the affected area.
-
Report: Inform your supervisor or institutional safety officer immediately.
-
Clean-up: Do not attempt to clean a significant spill without proper training and equipment. For minor spills within a fume hood, use an inert absorbent material (e.g., sand, silica gel), collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[1][5][9]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][9] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Disposal Plan:
All materials contaminated with N-methyl-1H-indole-2-carboxamide are to be considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, disposable gowns, and weigh boats must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and reaction waste must be collected in a suitable, closed container, properly labeled as hazardous chemical waste.[5][9]
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][2][10] Do not pour any material down the drain.[5]
References
- BenchChem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- ECHEMI.
- Sigma-Aldrich.
- ChemicalBook.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Greenfield Global. SDS US - N-METHYL 2-PYRROLIDONE.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemScene.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
